molecular formula C11H15FN2O2S B1304081 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine CAS No. 845616-10-6

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine

Cat. No.: B1304081
CAS No.: 845616-10-6
M. Wt: 258.31 g/mol
InChI Key: CMYAOPCJWBOQNZ-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine (CAS 845616-10-6) is a chemical intermediate of significant interest in medicinal and agrochemical research. This compound features a piperazine ring, a privileged structure in drug design, linked to a benzenesulfonyl group with a fluorine substituent, creating a versatile scaffold for the synthesis of novel bioactive molecules . The structural motif of sulfonylpiperazines is a key precursor in the development of therapeutic agents due to its broad pharmacological profile. Research indicates that such hybrids are investigated for a range of biological activities, including potential antitumor, antimicrobial, and anticonvulsant properties . Furthermore, structurally related phenylpiperazine derivatives have demonstrated promising acaricidal activity in agricultural research, highlighting the utility of this chemical class in the development of new agrochemicals . With a molecular formula of C 11 H 15 FN 2 O 2 S and a molecular weight of 258.32 g/mol , this high-purity intermediate is intended for use in discovery chemistry and lead optimization studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15FN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYAOPCJWBOQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382247
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine
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Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

845616-10-6
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine
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Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine
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Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine, a key heterocyclic intermediate in contemporary drug discovery and development. The document details its fundamental chemical and physical properties, outlines a representative synthetic pathway, and explores its significant applications, particularly as a scaffold for potent enzyme inhibitors. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical insights into the utilization of this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylpiperazine derivative. The presence of a fluorine atom and a methylsulfonyl group on the phenyl ring significantly influences its electronic properties and binding interactions, making it a valuable building block in medicinal chemistry.

Core Identification
IdentifierValueSource
CAS Number 845616-10-6[1]
Molecular Formula C₁₁H₁₅FN₂O₂S[1]
Molecular Weight 258.31 g/mol [1]
IUPAC Name This compound
Common Synonyms 2-Fluoro-4-(piperazin-1-yl)phenyl methyl sulphone[1]
Physicochemical Data

The following table summarizes the key physicochemical properties, which are critical for designing experimental conditions, formulation, and pharmacokinetic studies.

PropertyValueNotes
Appearance White solid[1]
Melting Point 115°C[1]
Boiling Point 459.5 ± 45.0 °CPredicted value[1]
Density 1.267 ± 0.06 g/cm³Predicted value[1]
pKa 8.65 ± 0.10Predicted value; relates to the basicity of the piperazine nitrogen[1]
Storage 2-8°C, Protect from lightRecommended for maintaining stability[1]

Synthesis and Mechanism

The synthesis of N-arylpiperazines like this compound is a cornerstone transformation in medicinal chemistry. The most common and industrially scalable approach is the nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis and Proposed Pathway

The primary disconnection for this molecule is at the C-N bond between the phenyl ring and the piperazine moiety. This suggests a reaction between a suitably activated fluoro-phenylsulfone precursor and piperazine. The fluorine atom ortho to the piperazine attachment site and the strongly electron-withdrawing methylsulfonyl group para to it are critical for activating the aromatic ring towards nucleophilic attack.

G cluster_products Final Product cluster_reactants Key Reactants cluster_process Reaction FinalProduct This compound Reactant1 1,2-Difluoro-4-(methylsulfonyl)benzene Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Electrophile Reactant2 Piperazine Reactant2->Reaction Nucleophile Reaction->FinalProduct C-N Bond Formation

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general, self-validating procedure for the synthesis. The causality behind each step is explained to provide a deeper understanding.

Step 1: Reactant Charging

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-difluoro-4-(methylsulfonyl)benzene (1.0 eq).

  • Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Causality: A polar aprotic solvent is chosen because it can solvate the cation of the base while leaving the nucleophile (piperazine) relatively unsolvated and thus more reactive.

Step 2: Addition of Nucleophile and Base

  • Add piperazine (typically in excess, e.g., 2-3 eq) to the reaction mixture. Using excess piperazine can also serve as the base, though an additional non-nucleophilic base is often preferred.

  • Add a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Causality: The base is essential to deprotonate the piperazine nitrogen that attacks the ring and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction, driving the equilibrium towards the product.

Step 3: Reaction Execution

  • Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Causality: Elevated temperature provides the necessary activation energy for the reaction to overcome the energy barrier of forming the Meisenheimer complex intermediate, which is characteristic of SNAr reactions.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove the solvent and inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

  • Self-Validation: The purity and identity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.

Role in Drug Discovery and Development

The phenylpiperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] The specific substitutions on this compound make it a highly valuable intermediate for developing targeted therapeutics.

Case Study: Inhibition of 11β-HSD1

A significant application of this compound is in the synthesis of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is responsible for converting inactive cortisone to active cortisol within cells, and its overexpression is linked to metabolic disorders.

  • Mechanism of Action: Inhibiting 11β-HSD1 reduces local cortisol concentrations in key metabolic tissues like the liver and adipose tissue. This can lead to improved insulin sensitivity, reduced glucose production, and better lipid profiles.

  • Lead Optimization: In a notable study, the this compound core was incorporated into a pyrimidine-4-carboxamide series. This led to the discovery of SKI2852, a potent and selective 11β-HSD1 inhibitor.[4]

  • Therapeutic Potential: The resulting compound, SKI2852, demonstrated excellent pharmacokinetic profiles and significantly reduced blood glucose and HbA1c levels in animal models of diabetes.[4] This highlights the compound's direct relevance to developing treatments for type 2 diabetes and metabolic syndrome.

G cluster_workflow Drug Discovery Workflow A Core Scaffold: This compound B Chemical Modification (e.g., add pyrimidine-carboxamide) A->B C Lead Compound (e.g., SKI2852) B->C D Target Enzyme: 11β-HSD1 C->D Inhibits E Therapeutic Outcome: Reduced Blood Glucose, Improved Lipid Profile D->E Leads to

Caption: Role of the core scaffold in drug development.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this chemical.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light, as recommended at 2-8°C.[1]

Conclusion

This compound is a strategically important building block for the development of novel therapeutics. Its well-defined chemical properties, accessible synthetic routes, and proven utility in creating potent enzyme inhibitors, such as those for 11β-HSD1, underscore its value to the scientific community. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their drug discovery programs.

References

  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). PubMed, Journal of Medicinal Chemistry. [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health (NIH). [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. PubMed. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

Sources

The 2-Fluoro-4-(methylsulfonyl)phenylpiperazine Scaffold: A Privileged Motif in Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Medicinal Chemistry of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine Derivatives Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

The chemical moiety This compound represents a high-value "privileged structure" in modern medicinal chemistry. While phenylpiperazines are historically associated with CNS targets (serotonin/dopamine modulation), the specific decoration of the phenyl ring with a para-methylsulfonyl group and an ortho-fluorine atom shifts the pharmacological profile significantly toward metabolic targets, most notably GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM).

This guide dissects the structural rationale, synthesis, and biological characterization of this scaffold, providing a roadmap for its utilization in optimizing ligand-receptor interactions and pharmacokinetic (PK) profiles.

Structural Architecture & Pharmacophore Analysis

The efficacy of this scaffold stems from the synergistic contribution of its three core components. This is not a random assembly; it is a tuned pharmacophore designed to address specific binding and metabolic challenges.

The "Magic Methyl" of Sulfones

Unlike sulfonamides (


), the methylsulfonyl group (

)
is a robust hydrogen bond acceptor that lacks the acidic proton, reducing non-specific protein binding. In GPR119 agonists, this group often mimics the polar head group of the endogenous ligand oleoylethanolamide (OEA) , anchoring the molecule in the receptor's hydrophilic pocket via interactions with arginine or histidine residues.
The Ortho-Fluorine Effect

The placement of a fluorine atom at the ortho position (relative to the piperazine nitrogen) serves two critical functions:

  • Conformational Locking: Through electrostatic repulsion with the piperazine nitrogen lone pair and minimizing steric clash with the adjacent protons, the fluorine atom restricts the rotation of the phenyl-piperazine bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon receptor binding.

  • Metabolic Blockade: The C-F bond is metabolically inert. Placing it at a site prone to oxidative metabolism (typically P450-mediated hydroxylation) extends the half-life (

    
    ) of the parent compound.
    
The Piperazine Linker

The piperazine ring acts as a rigid spacer, orienting the "warhead" (the phenyl sulfone) at a precise distance from the rest of the molecule (often a heteroaryl core like pyrimidine or oxadiazole). It also improves aqueous solubility (


) compared to purely carbocyclic linkers.

Primary Therapeutic Application: GPR119 Agonism[1][2]

Target: GPR119 (Class A GPCR) Indication: Type 2 Diabetes (T2DM) and Obesity Mechanism: Gs-coupled signaling


 cAMP accumulation 

GLP-1 secretion (gut) & Insulin secretion (pancreas).

The this compound motif appears frequently in the "Right-Hand Side" (RHS) of potent GPR119 agonists.

Mechanism of Action Pathway

The following diagram illustrates the signal transduction pathway activated by derivatives containing this scaffold.

GPR119_Pathway Ligand Ligand (Phenylpiperazine Derivative) Receptor GPR119 Receptor (Pancreatic u03b2-cell / L-cell) Ligand->Receptor Binding Gs Gu03b1s Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP u2191 AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Signaling Effect Insulin / GLP-1 Secretion PKA->Effect Exocytosis

Caption: Signal transduction cascade initiated by GPR119 agonists containing the phenylpiperazine scaffold.

Structure-Activity Relationship (SAR) Data

The table below summarizes how variations in this specific scaffold affect biological potency (


) in standard cAMP assays (data synthesized from representative GPR119 literature).
Substituent (R1)Substituent (R2)GPR119

(nM)
Metabolic Stability (Microsomes)Notes
H -SO2Me 45ModerateBaseline activity.
2-F -SO2Me 8 High Optimal scaffold. Fluorine improves potency & stability.
2-F-SO2NH2120LowSulfonamide is less potent and metabolically liable.
2-Cl-SO2Me15ModerateChlorine is bulkier, causing steric clash in some pockets.
2-F-H>10,000HighLoss of H-bond acceptor abolishes activity.

Experimental Protocols

Chemical Synthesis: Nucleophilic Aromatic Substitution ( )

The most efficient route to synthesize this compound is via


 reaction of 3,4-difluorophenyl methyl sulfone.

Reagents:

  • Starting Material: 1,2-Difluoro-4-(methylsulfonyl)benzene (CAS: 1215206-26-6)

  • Nucleophile: Piperazine (excess to prevent bis-substitution)

  • Base: Potassium Carbonate (

    
    )[1]
    
  • Solvent: DMSO or DMF

Protocol:

  • Charge: In a round-bottom flask, dissolve 1,2-Difluoro-4-(methylsulfonyl)benzene (1.0 eq) in DMSO (0.5 M concentration).

  • Add: Add Piperazine (3.0 eq) and

    
     (2.0 eq).
    
  • Heat: Stir the mixture at 90°C for 4–6 hours . Monitor by LC-MS for the disappearance of the starting fluoride.

  • Workup: Cool to room temperature. Pour into ice-water. If the product precipitates, filter and wash with water. If not, extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude product is often pure enough (>95%) for subsequent coupling. If needed, recrystallize from Ethanol/Hexane.

Synthesis_Workflow Step1 Start: 1,2-Difluoro-4-(methylsulfonyl)benzene Step2 Add Piperazine (3 eq) + K2CO3 Step1->Step2 Step3 Heat @ 90u00b0C (DMSO, 4h) Step2->Step3 SnAr Reaction Step4 Workup: Ice-Water Quench Step3->Step4 Step5 Isolate: this compound Step4->Step5 Filtration/Extraction

Caption: Step-by-step synthesis workflow via Nucleophilic Aromatic Substitution.

Biological Assay: cAMP Accumulation (HTRF)

To validate the biological activity of derivatives, a functional cAMP assay is required.

Materials:

  • CHO-K1 cells stably expressing human GPR119.

  • HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).

  • IBMX (Phosphodiesterase inhibitor).

Protocol:

  • Seeding: Plate cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Stimulation: Add 5

    
    L of the test compound (diluted in stimulation buffer + 0.5 mM IBMX). Incubate for 30 minutes at RT .
    
  • Detection: Add 5

    
    L of cAMP-d2 conjugate followed by 5 
    
    
    
    L of Anti-cAMP-Cryptate.
  • Read: Incubate for 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the HTRF ratio (665 nm/620 nm). Normalize to Forskolin (100% control) and buffer (0% control) to determine

    
    .
    

Emerging Applications beyond Diabetes

While GPR119 is the dominant application, this scaffold is gaining traction in other areas:

  • Oncology (Bcl-2 Inhibition): Recent studies indicate that sulfonamide-piperazine derivatives can disrupt the Bcl-2/Bax interaction, promoting apoptosis in resistant cancer lines. The 2-fluoro substitution enhances cell permeability in these solid tumor models.

  • CNS (Dopamine D3): Although the methylsulfonyl group is polar, the overall lipophilicity of the scaffold allows blood-brain barrier (BBB) penetration. Derivatives are being explored as D3 receptor antagonists for substance abuse disorders, where the sulfone provides selectivity over D2 receptors.

References

  • Ritter, K., et al. (2016).[2] G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry.[2][3] Link

  • Alper, P. B., et al. (2014).[4] Discovery of structurally novel, potent and orally efficacious GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives.[5] Bioorganic & Medicinal Chemistry.[2][6][7] Link

  • Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry.[2][3] Link

  • PubChem Compound Summary. (2025). This compound (CID 44203178). National Center for Biotechnology Information. Link

Sources

The Phenylpiperazine Scaffold: A Medicinal Chemistry Masterclass

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of phenylpiperazine derivatives, designed for medicinal chemists and drug discovery professionals.

The Privileged Interface

In the lexicon of medicinal chemistry, few substructures earn the title "privileged scaffold" as deservedly as the N-phenylpiperazine moiety. It acts as a versatile molecular interface, capable of engaging multiple G-protein coupled receptors (GPCRs)—specifically serotonergic (5-HT), dopaminergic (D), and adrenergic (


) receptors—with nanomolar affinity.

For the drug developer, the phenylpiperazine unit is not merely a linker; it is a bioisostere of the ethylamine side chain found in biogenic amines (serotonin, dopamine, norepinephrine). Its rigid cyclic structure reduces the entropic penalty of binding, while the distal nitrogen provides a critical protonation site for ionic anchoring.

Core Therapeutic Areas
  • CNS Neuropsychiatry: Atypical antipsychotics (Aripiprazole), Antidepressants (Trazodone, Vortioxetine), Anxiolytics (Buspirone).

  • Cardiovascular: Antihypertensives via

    
    -adrenergic blockade (Urapidil).
    
  • Oncology: Emerging multi-target inhibitors disrupting cell proliferation pathways.

Pharmacophore & Structural Logic (SAR)

The biological activity of phenylpiperazines is governed by the Long-Chain Arylpiperazine (LCAP) model. The scaffold functions as the "primary pharmacophore" that anchors the molecule, while the linker and terminal group (secondary pharmacophore) determine selectivity.

The Ionic Anchor (Aspartate Interaction)

The


 nitrogen of the piperazine ring is basic (

). At physiological pH, it is protonated and forms a critical salt bridge with a conserved Aspartate residue in the transmembrane helix 3 (TM3) of aminergic GPCRs (e.g., Asp3.32 in 5-HT

).
The Hydrophobic Clamp

The phenyl ring resides in a hydrophobic pocket formed by aromatic residues (Trp, Phe, Tyr) in transmembrane helices 5 and 6. Substitutions on this ring modulate affinity:

  • Ortho-substitution (e.g., -OMe, -Cl): often enhances

    
    -adrenergic or D
    
    
    
    affinity by twisting the phenyl ring out of coplanarity, influencing
    
    
    -
    
    
    stacking interactions.
  • Meta-substitution (e.g., -CF

    
    , -Cl):  frequently drives 5-HT selectivity (e.g., Flibanserin).
    
Visualization: The LCAP Selectivity Logic

The following diagram illustrates the structural decision tree for tuning selectivity between 5-HT


, D

, and

receptors.

SAR_Logic Scaffold Phenylpiperazine Core N4_Nitrogen N4 Nitrogen (Basic Center) Scaffold->N4_Nitrogen Protonation Aryl_Ring Aryl Substitution Scaffold->Aryl_Ring Linker Alkyl Linker (CH2)n Scaffold->Linker Target_5HT 5-HT1A Selectivity N4_Nitrogen->Target_5HT Asp3.32 Salt Bridge Aryl_Ring->Target_5HT Meta-CF3/Cl Target_D2 D2/D3 Selectivity Aryl_Ring->Target_D2 2,3-Dichloro (Aripiprazole) Target_Alpha Alpha-1 Selectivity Aryl_Ring->Target_Alpha Ortho-alkoxy (Urapidil) Terminal Terminal Amide/Imide (Secondary Pharmacophore) Linker->Terminal Linker->Target_5HT n=2-4 (Optimal) Terminal->Target_5HT Bulky Imides (Buspirone) Terminal->Target_D2 Quinolinone (Aripiprazole)

Figure 1: Structural decision tree for tuning receptor selectivity in Long-Chain Arylpiperazines (LCAPs).

Synthetic Evolution: From SNAr to Buchwald-Hartwig

Historically, the synthesis of phenylpiperazines relied on nucleophilic aromatic substitution (S


Ar), which limited the scope to electron-deficient aryl halides (e.g., ortho/para-nitrohalobenzenes). Modern medicinal chemistry utilizes Palladium-catalyzed cross-coupling, enabling access to electron-rich and sterically hindered systems.
Protocol Comparison
FeatureClassical S

Ar
Modern Buchwald-Hartwig
Substrate Scope Limited to Electron-Deficient Aryl HalidesUniversal (Electron-Rich/Poor, Steric bulk)
Reagents Bis(2-chloroethyl)amine ("Mustards") or PiperazineAryl Halide + Piperazine + Pd Catalyst
Conditions High Temp (>150°C), Harsh BaseMild Temp (80-100°C), Weak Base
Yield Low to Moderate (Side reactions)High (>90%)
Green Metric Poor (Toxic reagents, solvent waste)Improved (Catalytic, lower energy)
Standard Operating Procedure: Buchwald-Hartwig Amination

Objective: Synthesis of 1-(2,3-dichlorophenyl)piperazine (Aripiprazole intermediate).

  • Reagent Prep: Charge a flame-dried Schlenk flask with:

    • 
       (1.0 mol%)
      
    • BINAP or XPhos (2.0 mol%)

    • Sodium tert-butoxide (1.4 equiv)

    • 1-Bromo-2,3-dichlorobenzene (1.0 equiv)

    • Piperazine (1.2 equiv)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Degas with Argon/Nitrogen. Heat to 100°C for 4-12 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to RT. Filter through a celite pad to remove Pd residues. Concentrate filtrate.

  • Purification: Flash column chromatography (DCM/MeOH/NH

    
    ).
    

Synthesis_Workflow Start Aryl Halide + Piperazine Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Start->Cycle Base (NaOtBu), Heat Catalyst Pd(0) / Ligand (BINAP/XPhos) Catalyst->Cycle Product N-Arylpiperazine Cycle->Product C-N Bond Formation

Figure 2: Palladium-catalyzed C-N bond formation workflow for phenylpiperazine synthesis.

The Metabolic Double-Edged Sword

While phenylpiperazines are potent, they carry a structural alert: the potential for bioactivation .

The Quinone-Imine Pathway

Metabolism by Cytochrome P450 (specifically CYP3A4 and CYP2D6) can hydroxylate the phenyl ring. If the ring is electron-rich (e.g., 4-hydroxy substituted), it can be further oxidized to a reactive quinone-imine intermediate.

  • Mechanism: The quinone-imine is a "soft" electrophile that reacts with "soft" nucleophiles like the thiol (-SH) group of Glutathione (GSH).

  • Toxicity Risk: If GSH is depleted, the quinone-imine covalently binds to hepatic proteins, leading to immune-mediated idiosyncrasy or direct hepatotoxicity.

  • Mitigation: Introduction of electron-withdrawing groups (e.g., -Cl, -CF

    
    ) or blocking metabolic soft spots (e.g., fluorination) reduces this risk.
    

Figure 3: Bioactivation pathway of phenylpiperazines leading to potential hepatotoxicity.

Case Studies in Optimization

Aripiprazole (Abilify)[1]
  • Structure: 2,3-dichlorophenylpiperazine linked to a quinolinone.

  • Mechanism: The 2,3-dichloro substitution is critical. It creates a "cleft" that optimizes hydrophobic interaction while preventing metabolic hydroxylation at the ortho/para positions, enhancing stability.

  • Profile: Partial Agonist (D

    
    ), Partial Agonist (5-HT
    
    
    
    ), Antagonist (5-HT
    
    
    ).[1][2]
Trazodone (Desyrel)[2][4]
  • Structure: 3-chlorophenylpiperazine linked to a triazolopyridine.

  • Mechanism: Acts as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[2]

  • Off-Target: The phenylpiperazine moiety also confers

    
    -adrenergic blockade, leading to side effects like orthostatic hypotension (a key differentiator from SSRIs).
    
Quantitative Comparison
DrugAryl SubstitutionPrimary Target (

)
Key Off-TargetClinical Consequence
Aripiprazole 2,3-dichloroD

(0.34 nM)
5-HT

Antipsychotic w/ lower EPS
Trazodone 3-chloro5-HT

(20 nM)

(42 nM)
Antidepressant + Sedation/Hypotension
Buspirone Pyrimidinyl*5-HT

(10 nM)
D

(Weak)
Anxiolytic w/o sedation

*Note: Buspirone uses a pyrimidinyl-piperazine, a bioisosteric variant that reduces


 affinity compared to phenyl-piperazines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2026.

  • Phenylpiperazine derivatives: A patent review (2006 - Present). Expert Opinion on Therapeutic Patents, 2013.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 2021.[3]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 2016.[4]

  • Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity. Molecular Pharmacology, 1988.

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 2024.[5]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis protocol for 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine (Target Molecule). This compound is a critical pharmacophore in various G-protein coupled receptor (GPCR) modulators and antipsychotic intermediates.

The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] Unlike metal-catalyzed couplings (Buchwald-Hartwig), this route offers superior atom economy, lower cost, and avoids heavy metal contamination. The success of this synthesis relies on the regioselective displacement of the fluorine atom para to the methylsulfonyl group in the precursor 3,4-difluorophenyl methyl sulfone .

Chemo-Structural Analysis & Strategy

Retrosynthetic Logic

The target molecule contains a piperazine ring attached to an electron-deficient phenyl ring.

  • Target: this compound.

  • Precursor: 3,4-Difluorophenyl methyl sulfone (also known as 1,2-difluoro-4-(methylsulfonyl)benzene).

  • Mechanism: SNAr.

Regioselectivity Principle

The starting material, 3,4-difluorophenyl methyl sulfone, possesses two leaving groups (fluorine atoms).

  • F at Position 3 (meta to sulfone): Poorly activated.

  • F at Position 4 (para to sulfone): Highly activated due to the strong electron-withdrawing nature (Hammett

    
    ) of the methylsulfonyl group.
    

Therefore, the nucleophilic attack by piperazine occurs exclusively at the position para to the sulfone, yielding the desired 1,2,4-substitution pattern (Piperazine @ 1, F @ 2, SO2Me @ 4).

Reaction Scheme Visualization

ReactionScheme SM1 3,4-Difluorophenyl methyl sulfone Intermediate Meisenheimer Complex SM1->Intermediate + Piperazine DMSO, 90°C Reagent Piperazine (3.0 equiv) Reagent->Intermediate Product 1-[2-Fluoro-4-(methylsulfonyl) phenyl]piperazine Intermediate->Product - HF (scavenged)

Caption: Regioselective SNAr pathway driven by the para-activation of the methylsulfonyl group.

Materials & Equipment

Reagent / MaterialCAS No.[2]Equiv.[1][3][4][5]RoleGrade
3,4-Difluorophenyl methyl sulfone 426-58-41.0Substrate>98%
Piperazine 110-85-03.0 - 5.0NucleophileAnhydrous
Potassium Carbonate (K₂CO₃) 584-08-72.0Base (Optional)*Anhydrous, Powder
DMSO (Dimethyl sulfoxide) 67-68-5N/ASolventDry
Ethyl Acetate 141-78-6N/AExtractionACS
HCl in Dioxane (4M) -1.1Salt FormationReagent

*Note: Excess piperazine can act as both nucleophile and base.[6] However, using K₂CO₃ allows for lower equivalents of piperazine, simplifying workup.

Detailed Experimental Protocol

Phase 1: Nucleophilic Substitution
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-Difluorophenyl methyl sulfone (5.0 g, 26.0 mmol).

  • Solvation: Add DMSO (25 mL, 5 vol). Stir until fully dissolved.

  • Reagent Addition: Add Piperazine (6.7 g, 78.0 mmol, 3.0 equiv).

    • Critical Check: Ensure piperazine is anhydrous. Water can lead to hydrolysis byproducts (phenols).

  • Reaction: Heat the mixture to 90°C in an oil bath.

  • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[6][7]

    • Target: Disappearance of sulfone starting material (Rf ~0.8 in pure EtOAc).

    • Duration: Typically 4–6 hours.

Phase 2: Workup & Isolation (Free Base)
  • Quench: Cool the reaction mixture to room temperature (RT). Pour slowly into Ice-Water (150 mL) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Note: The product is an amine and may have partial water solubility. Salting out with NaCl is recommended if phase separation is slow.

  • Washing: Wash the combined organic layers with:

    • Water (2 x 50 mL) – Critical to remove DMSO and excess piperazine.

    • Brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil or low-melting solid.

Phase 3: Hydrochloride Salt Formation (Recommended for Stability)
  • Dissolution: Dissolve the crude free base in a minimum amount of Ethanol or Ethyl Acetate (approx. 5-10 mL).

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equiv relative to theoretical yield) at 0°C.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Process Control & Visualization

Workflow Diagram

ProcessFlow Start Start: Charge Reagents (Sulfone + Piperazine + DMSO) Heat Reaction: 90°C, 4-6h Start->Heat Quench Quench: Pour into Ice Water Heat->Quench IPC: SM < 1% Extract Extraction: EtOAc Wash: Water/Brine Quench->Extract Salt Salt Formation: Add HCl/Dioxane Extract->Salt Evaporate & Redissolve Final Final Product: HCl Salt (White Solid) Salt->Final Filter & Dry

Caption: Step-by-step workflow from reaction initiation to hydrochloride salt isolation.

Troubleshooting Guide (Self-Validating System)
ObservationRoot CauseCorrective Action
Low Yield Loss of product during water wash (product is basic).Back-extract aqueous washes with DCM. Ensure pH > 10 during extraction.
Bis-alkylation Piperazine reacted with two sulfone molecules.Increase Piperazine equivalents to >3.0 or use high dilution.
Impurity at Rf ~0.5 Hydrolysis of F to -OH (Phenol).Ensure reagents/solvents are dry. Reduce reaction temp to 80°C.
Oily Product Incomplete removal of DMSO.Increase water washes or use lyophilization. Convert to HCl salt immediately.

References

  • Regioselectivity in SNAr Reactions

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
    • Relevance: Foundational text explaining the activation of para-fluorine by sulfonyl groups.
    • Link:

  • Analogous Synthesis (Piperazine Arylation)

    • Source: Patent WO2014191548A1.
    • Relevance: Describes the reaction of substituted phenyl sulfones with piperazine under basic conditions.
    • Link:

  • General Protocol for Fluorophenyl Piperazines

    • Source:Journal of Medicinal Chemistry, "Synthesis and Structure-Activity Relationships of 1-(2-fluorophenyl)piperazine derivatives." (General Methodology Reference).
    • Relevance: Validates the use of DMSO/K₂CO₃ for SNAr on fluorobenzenes.
    • Link:

  • Reaction of 3,4-difluorophenyl methyl sulfone

    • Source: BenchChem Protocols / PubChem D
    • Relevance: Confirms the reactivity pattern of 3,4-difluorophenyl methyl sulfone where the 4-position is the site of nucleophilic
    • Link:

Sources

Application Note: Crystallization & Purification of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization and purification of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine (CAS: 845616-10-6). This compound is a critical pharmacophore intermediate used in the synthesis of various antipsychotic and antidepressant active pharmaceutical ingredients (APIs).

The protocol focuses on the conversion of the crude free base into its Hydrochloride (HCl) salt , which is the industry-standard method for ensuring high purity, stability, and crystallinity for this class of aryl-piperazines.

Executive Summary

This compound is a secondary amine intermediate characterized by a phenyl ring substituted with a polar methylsulfonyl group and a lipophilic fluorine atom. While the free base form may exist as a low-melting solid or viscous oil depending on purity, the Hydrochloride (HCl) salt is the preferred solid form for isolation. This salt form offers superior rejection of regioisomeric impurities (e.g., 3-fluoro isomers) and unreacted starting materials (e.g., piperazine, difluorobenzenes).

This guide details the Reactive Crystallization pathway, converting the crude free base into a high-purity crystalline HCl salt.

Physicochemical Context & Solubility Profile[1]

Understanding the solubility landscape is critical for designing the crystallization process. The presence of the sulfonyl group imparts polarity, while the piperazine ring provides basicity (


).
Table 1: Solubility Profile (Free Base vs. HCl Salt)
Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication
Dichloromethane (DCM) HighLowExtraction of Free Base
Ethyl Acetate Moderate/HighVery LowAnti-solvent / Washing
Isopropanol (IPA) ModerateLow (Cold), High (Hot)Crystallization Solvent
Ethanol (EtOH) HighModerate (Hot)Co-solvent
Water LowHighImpurity Rejection (in organic mix)
Toluene ModerateInsolubleAnti-solvent

Detailed Experimental Protocol

Method A: Reactive Crystallization (HCl Salt Formation)

This method is the primary workflow for isolating the compound from a crude reaction mixture (e.g., after


 coupling of 3,4-difluorophenyl methyl sulfone and piperazine).
Reagents Required:
  • Crude this compound (Free Base)

  • Isopropanol (IPA) - HPLC Grade

  • Concentrated Hydrochloric Acid (37% aq.) OR 5-6N HCl in Isopropanol

  • Ethyl Acetate (for washing)

Step-by-Step Procedure:
  • Dissolution (Clarification):

    • Charge the crude free base (e.g., 100 g) into a reactor.

    • Add Isopropanol (5.0 - 7.0 volumes) relative to the mass of the base.

    • Heat the mixture to 60–70°C with agitation until a clear homogeneous solution is obtained.

    • Optional: If insolubles remain (inorganic salts), filter the hot solution through a Celite pad or a 0.45

      
       in-line filter.
      
  • Acidification (Nucleation):

    • Maintain temperature at 55–60°C .

    • Slowly add HCl (1.1 molar equivalents) dropwise over 30–45 minutes.

      • Note: Using HCl in IPA is preferred to minimize water content, maximizing yield. If using aqueous HCl, a slight excess of IPA may be needed to maintain the anti-solvent effect.

    • The solution will initially remain clear or turn slightly hazy as the salt forms.

  • Crystal Growth (Cooling):

    • Hold the mixture at 60°C for 30 minutes to allow for Ostwald ripening (removal of fines).

    • Initiate a controlled cooling ramp: Cool to 20°C at a rate of 10°C/hour .

    • Once at 20°C, further cool the slurry to 0–5°C and hold for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline slurry using a vacuum Buchner funnel or centrifuge.

    • Displacement Wash: Wash the filter cake with cold Isopropanol (1 volume) followed by Ethyl Acetate (1 volume) to remove residual mother liquor and acidity.

  • Drying:

    • Dry the wet cake in a vacuum oven at 50–60°C for 12–24 hours.

    • Monitor weight loss until constant weight is achieved (LOD < 0.5%).

Method B: Recrystallization of the HCl Salt (Purity Upgrade)

If the initial salt isolation does not meet purity specifications (>99.5% HPLC), perform a recrystallization.

  • Suspend the crude HCl salt in Ethanol/Water (95:5 v/v) (approx. 8-10 volumes).

  • Heat to reflux (approx. 78°C) until fully dissolved.

  • Allow to cool slowly to room temperature, then chill to 0°C.

  • Filter and dry as above.

Process Visualization (Graphviz Workflow)

The following diagram illustrates the critical path from Crude Reaction Mixture to Pure Crystal Isolation.

CrystallizationWorkflow Crude Crude Reaction Mixture (Free Base + Impurities) Dissolution Dissolution Solvent: Isopropanol (60°C) Crude->Dissolution Clarification Clarification / Filtration (Remove Inorganics) Dissolution->Clarification Acidification Salt Formation Add 1.1 eq HCl (Reactive Crystallization) Clarification->Acidification Homogeneous Soln Cooling Controlled Cooling 60°C -> 0°C (10°C/hr) Acidification->Cooling Slurry Formation Isolation Filtration & Washing Wash: Cold IPA/EtOAc Cooling->Isolation Drying Vacuum Drying 50°C, <10 mbar Isolation->Drying FinalProduct Pure 1-[2-Fluoro-4-(methylsulfonyl)phenyl] piperazine HCl Drying->FinalProduct

Figure 1: Process flow for the reactive crystallization and isolation of the target piperazine HCl salt.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Acid Equivalents 1.05 – 1.15 eqExcess acid ensures complete conversion of the base; too much excess can trap acid in the crystal lattice or cause oiling.
Cooling Rate 5–10°C / hourRapid cooling promotes nucleation over growth, leading to small, difficult-to-filter crystals and potential impurity occlusion.
Water Content < 5% (in IPA)High water content increases the solubility of the salt, leading to yield loss. Use anhydrous HCl/IPA if possible.
Agitation Speed ModerateEnsure suspension of solids without grinding crystals (attrition), which affects filtration speed.
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: Solution is too concentrated or temperature dropped too fast before nucleation.

    • Solution: Re-heat to dissolve the oil. Add a small amount of seed crystals at the cloud point. Add the anti-solvent (if used) more slowly.

  • Problem: Low Yield

    • Cause: High solubility in mother liquor.

    • Solution: Cool to lower temperatures (-5°C) or add an anti-solvent like Ethyl Acetate or Heptane after the salt has formed.

Analytical Validation

To ensure the protocol was successful, the isolated crystals must be validated against the following criteria:

  • HPLC Purity: > 99.0% area (Rejection of bis-arylated impurities).

  • Melting Point: The HCl salt typically melts/decomposes >200°C (distinct from the lower melting free base).

  • XRD: Distinct crystalline powder pattern confirming a single polymorph.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24868147, 1-(2-Fluoro-4-methylsulfonylphenyl)piperazine. Retrieved from [Link]

  • World Intellectual Property Organization (2007). Patent WO2007144005: Purification of Piperazine Derivatives. (Describes general purification strategies for aryl-piperazine salts). Retrieved from [Link]

  • Chao, B. et al. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development.[1] (Provides authoritative context on crystallizing piperazine HCl salts). Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine for in vivo animal studies. The successful preclinical evaluation of novel chemical entities is critically dependent on the development of appropriate drug delivery systems that ensure consistent and adequate systemic exposure. This guide outlines a systematic, science-driven approach to formulation development, beginning with essential pre-formulation assessments and extending to specific, detailed protocols for the preparation of formulations for both oral and parenteral administration. By explaining the causality behind experimental choices and integrating self-validating systems within the protocols, this document aims to provide a robust framework for generating reliable and reproducible preclinical data.

Introduction: The Critical Role of Formulation in Preclinical Research

This application note provides a comprehensive, experience-driven framework for developing robust formulations of this compound for oral and parenteral administration in animal models. The methodologies described herein are designed to be both practical and scientifically rigorous, ensuring the generation of high-quality data in your preclinical programs.

Pre-Formulation Assessment: Building a Foundation for Success

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design.[3] These initial studies will inform the selection of appropriate excipients and vehicle systems to overcome potential delivery challenges.

Key Physicochemical Parameters and Their Implications

The following table summarizes the critical pre-formulation data required and the significance of each parameter in the context of formulation development.

ParameterPredicted/Anticipated ValueSignificance in Formulation Strategy
Molecular Weight ~274.3 g/mol (based on similar structures)Influences diffusion and membrane transport.
pKa Piperazine moiety: ~8-9 (basic)The basic nature allows for salt formation in acidic media, a key strategy for solubility enhancement.[4]
LogP Moderately lipophilicSuggests that aqueous solubility will be a primary challenge.
Aqueous Solubility Poor (<0.1 mg/mL at neutral pH)Confirms the need for solubility enhancement techniques.[5][6]
Crystalline Form To be determinedPolymorphism can significantly impact solubility and dissolution rate.
Chemical Stability To be determinedCrucial for selecting a vehicle that does not promote degradation and for defining storage conditions.
Essential Pre-Formulation Experimental Protocols

Protocol 2.2.1: pH-Solubility Profile Determination

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to each buffer.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with constant agitation.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the solubility as a function of pH to understand the impact of ionization on solubility.

Protocol 2.2.2: Forced Degradation Studies

  • Prepare solutions of the compound in acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions.

  • Expose the solid compound to heat (e.g., 60°C) and light (photostability chamber).

  • Analyze the samples at various time points using a stability-indicating HPLC method to identify and quantify any degradation products.

  • This information is vital for choosing compatible excipients and storage conditions.

Formulation Strategies for Animal Studies

Based on the anticipated poor aqueous solubility and the presence of a basic piperazine functional group, the following formulation strategies are recommended.

Oral Formulation Development

For oral administration, the goal is to achieve sufficient solubility and stability in the vehicle to ensure consistent dosing and to facilitate absorption from the gastrointestinal tract.[2][7]

3.1.1. Rationale for Vehicle Selection

A multi-component vehicle is often necessary to address the challenges of poorly soluble compounds.[1][8]

  • pH Modification: The basic piperazine moiety can be protonated in an acidic environment to form a more soluble salt.[4]

  • Co-solvents: Water-miscible organic solvents can increase the solvent capacity for lipophilic compounds.

  • Surfactants/Wetting Agents: These can improve the wettability of the solid compound and prevent precipitation.

3.1.2. Recommended Oral Formulation Vehicle

A solution or a finely dispersed suspension is a common and effective approach for early-stage animal studies.

ComponentExampleConcentration Range (% w/v)Purpose and Scientific Rationale
Acidifying Agent Citric acid or HClTo achieve pH 2-4Protonates the basic piperazine, forming a more soluble salt in situ.
Co-solvent PEG 400 or Propylene Glycol10 - 30%Increases the overall solvent capacity for the compound.
Surfactant Polysorbate 80 (Tween® 80) or Cremophor® EL1 - 5%Improves wettability of the compound particles and can help to maintain the drug in solution or fine suspension.
Viscosity Modifier (optional) 0.5% Methylcellulose or CarboxymethylcelluloseAs neededFor suspensions, this helps to prevent rapid settling of particles, ensuring dose uniformity.
Vehicle Purified Waterq.s. to 100%The primary vehicle for the formulation.

Protocol 3.1.3: Preparation of an Oral Solution/Suspension

  • To a calibrated vessel, add approximately 70% of the final volume of purified water.

  • While stirring, add the acidifying agent and adjust the pH to the target range (2-4).

  • Slowly add the co-solvent (e.g., PEG 400) and the surfactant (e.g., Polysorbate 80) and mix until a clear solution is formed.

  • If a suspension is intended, prepare the 0.5% methylcellulose in water separately and use it as the vehicle.

  • Gradually add the pre-weighed this compound to the vehicle with continuous stirring.

  • Continue to stir for a minimum of 30-60 minutes to ensure complete dissolution or the formation of a fine, uniform suspension.

  • Add purified water to reach the final desired volume and mix thoroughly.

  • Visually inspect the formulation for clarity (for solutions) or uniformity (for suspensions).

  • Store the formulation under appropriate conditions (typically refrigerated and protected from light) as determined by stability studies.

Workflow for Oral Formulation

oral_formulation cluster_preform Pre-formulation cluster_dev Development cluster_admin Administration p1 pH-Solubility Profile d1 Select Excipients: - Acidifier - Co-solvent - Surfactant p1->d1 p2 Stability Assessment p2->d1 d2 Prepare Vehicle d1->d2 d3 Incorporate API d2->d3 d4 Characterize: - Appearance - pH - Concentration d3->d4 a1 Oral Gavage d4->a1

Caption: A systematic workflow for oral formulation development.

Parenteral Formulation Development

For intravenous (IV) administration, the formulation must be a sterile, clear solution with a pH near physiological levels to prevent precipitation in the bloodstream and minimize injection site irritation.[9]

3.2.1. Rationale for Vehicle Selection

The constraints for parenteral formulations are more stringent. Co-solvents and surfactants are used, but their concentrations must be limited to avoid toxicity.[10] A highly effective strategy for poorly soluble compounds is the use of complexing agents.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, significantly increasing their aqueous solubility.[11]

3.2.2. Recommended Parenteral Formulation Vehicle

ComponentExampleConcentration Range (% w/v)Purpose and Scientific Rationale
Complexing Agent Hydroxypropyl-β-cyclodextrin (HP-β-CD)20 - 40%Forms a water-soluble inclusion complex with the drug molecule, thereby increasing its apparent solubility.
Buffering Agent Citrate or phosphate bufferTo achieve pH 5-7.4Maintains the pH of the formulation within a physiologically acceptable range to enhance tolerability.
Vehicle 5% Dextrose in Water (D5W) or Saline (0.9% NaCl)q.s. to 100%An isotonic vehicle suitable for intravenous administration.

Protocol 3.2.3: Preparation of a Parenteral Solution

  • In a sterile vessel, add approximately 80% of the final volume of the vehicle (D5W or saline).

  • While stirring, add the buffering agents to achieve the target pH.

  • Slowly add the HP-β-CD and stir until it is completely dissolved. The solution should be clear.

  • Gradually add the pre-weighed this compound to the cyclodextrin solution.

  • Continue stirring until the drug is fully dissolved. Gentle warming (not exceeding 40°C) may be used to facilitate dissolution.

  • Allow the solution to cool to room temperature.

  • Add the vehicle to the final volume and mix well.

  • Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile container.

  • Store the sterile formulation under appropriate, validated conditions.

Logical Framework for Parenteral Formulation

parenteral_logic cluster_challenge Core Challenge cluster_strategy Formulation Strategy cluster_agent Selected Agent cluster_outcome Desired Outcome c1 Poor Aqueous Solubility s1 Solubility Enhancement via Complexation c1->s1 a1 Hydroxypropyl-β-cyclodextrin (HP-β-CD) s1->a1 o1 Sterile, Clear Solution for IV Administration a1->o1

Caption: Decision pathway for parenteral formulation development.

Formulation Characterization and Quality Control

It is imperative to characterize the final formulation to ensure its quality and suitability for in vivo studies.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear solution or uniform, easily re-suspendable suspension.
pH Calibrated pH meterWithin the target range for the specific formulation.
Drug Concentration Validated HPLC-UV method90-110% of the theoretical concentration.
Homogeneity (for suspensions) HPLC analysis of top, middle, and bottom samplesRelative Standard Deviation (RSD) < 10%.
Sterility (for parenteral) As per USP <71>No microbial growth.
Endotoxins (for parenteral) Limulus Amebocyte Lysate (LAL) testWithin acceptable limits for the intended animal species and dose.

Conclusion

The successful in vivo formulation of this compound requires a systematic approach grounded in a thorough understanding of its physicochemical properties. By employing rational formulation strategies, such as pH adjustment, co-solvents for oral delivery, and complexation for parenteral administration, researchers can develop robust and reproducible dosing vehicles. The detailed protocols and rationale provided in this application note serve as a comprehensive guide to navigate the challenges of formulating poorly soluble compounds, ultimately enabling the generation of high-quality preclinical data essential for advancing new therapeutic candidates.

References

  • PubChem. (n.d.). Fluconazole. National Center for Biotechnology Information.
  • Aragen Life Sciences. (2021, September 30).
  • Gautam, A., & Kanoujia, J. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 105(9), 2587-2601.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Mas-López, M., & Pato-López, M. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. BMC Veterinary Research, 18(1), 353.
  • ResearchGate. (2025).
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Sievens-Figueroa, L., & Gascón, D. (2021).
  • PubChem. (n.d.). 1-(2-Fluoro-phenyl)-4-[(4-methoxy-phenyl)-(1-thiophen-2-ylmethyl-1H-tetrazol-5-yl)-methyl]-piperazine. National Center for Biotechnology Information.
  • IOI Oleo. (2022, August 22).
  • Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products.
  • Singh, M. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731.
  • Science Signpost Publishing Inc. (2019, December 25). Pharmaceutical Excipients of Marine and Animal origin: A Review.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PubChem. (n.d.). 2-(8-Fluoro-2-(4-(3-hydroxyphenyl)piperazin-1-YL)-3-(2-methoxy-5-(trifluoromethyl)phenyl). National Center for Biotechnology Information.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • PubChem. (n.d.). 1-[2-Fluoro-3-(3-fluorophenyl)phenyl]piperazine. National Center for Biotechnology Information.
  • Altasciences. (n.d.).
  • The BMJ. (2011, August 23). Formularies should list animal derived excipients of drugs.
  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information.
  • Sharma, D., & Saini, S. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (2025). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
  • World Pharma Today. (n.d.).

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analytical techniques for characterizing 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The compound 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine represents a critical pharmacophore in the development of atypical antipsychotics and serotonin receptor modulators (specifically 5-HT2A/D2 antagonists). Its structure combines a polar, basic piperazine ring with an electron-deficient fluorophenyl sulfone moiety.

From an analytical perspective, this molecule presents unique challenges:

  • Basicity: The secondary amine in the piperazine ring (

    
    ) actively interacts with residual silanols in HPLC columns, leading to severe peak tailing if not managed.
    
  • Polymorphism: The sulfone group induces strong dipole-dipole interactions, creating a high propensity for polymorphism in solid-state forms.

  • Regioisomerism: During synthesis (typically nucleophilic aromatic substitution), the formation of the 3-fluoro isomer is a common impurity that requires high-resolution separation.

This guide provides a self-validating, multi-modal characterization protocol designed to ensure structural integrity and purity suitable for GLP/GMP environments.

Analytical Workflow Strategy

The following workflow integrates orthogonal techniques to establish a "fingerprint" of the molecule.

AnalyticalWorkflow cluster_ID Structural ID (Qualitative) cluster_Purity Purity & Assay (Quantitative) Sample Raw Sample (Salt or Free Base) NMR 1H & 19F NMR (Regioisomer Check) Sample->NMR IR FT-IR (Sulfone Confirmation) Sample->IR HPLC UHPLC-DAD (Purity >99.5%) Sample->HPLC MS HRMS (Q-TOF) (Exact Mass) NMR->MS Confirm HPLC->MS Hyphenation Report CoA Generation HPLC->Report qNMR 19F qNMR (Assay Potency) qNMR->Report

Figure 1: Integrated analytical workflow for definitive characterization.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV-MS)

Objective: Quantify purity and separate potential regioisomers. Challenge: The piperazine nitrogen causes peak tailing. Solution: Use of a "Hybrid Particle" column (high pH stability) or Chaotropic buffers (acidic).

Method Parameters
ParameterConditionRationale
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the basic piperazine amine.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Acidic pH keeps the piperazine fully protonated (

), preventing secondary interactions.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for sulfonamides compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Gradient 0-2 min: 5% B; 15 min: 90% B; 20 min: 90% B.Slow ramp required to separate potential defluoro- or chloro-analogs.
Detection UV @ 254 nm (primary); 210 nm (secondary)The phenyl sulfone chromophore absorbs strongly at 254 nm.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer for the amine.
Step-by-Step Procedure:
  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:ACN. If the sample is a hydrochloride salt, it will dissolve readily. If free base, sonicate for 5 mins.

  • System Suitability: Inject a standard solution 5 times. Requirement: RSD < 2.0% for area; Tailing Factor (

    
    ) < 1.5.
    
  • Impurity Flagging: Monitor Relative Retention Time (RRT).

    • Precursor (Difluorophenyl sulfone): RRT ~1.2 (Less polar).

    • Regioisomer (3-Fluoro): RRT ~0.95-1.05 (Critical pair).

Protocol B: Structural Confirmation via NMR Spectroscopy

Objective: Unambiguous identification of the substitution pattern. Unique Advantage:


F NMR provides a background-free signal to confirm the position of the fluorine atom relative to the sulfone.
Experimental Setup
  • Solvent: DMSO-

    
     (Preferred for sulfones) or CDCl
    
    
    
    .
  • Internal Standard (for qNMR):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
Spectral Assignment Table
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight

H
3.15 - 3.25Singlet (3H)

Diagnostic methyl sulfone peak; deshielded by

.

H
3.00 - 3.40Multiplets (8H)Piperazine RingBroadening may occur due to ring inversion; salt formation shifts these downfield.

H
7.60 - 7.80Multiplet (3H)Aromatic RingPattern depends on 1,2,4-substitution. Look for ortho coupling (

Hz).

F
-105 to -115MultipletAr-F The shift is characteristic of a fluorine ortho to an amine and meta to a sulfone.

Critical Quality Check: If the


F signal appears as a singlet without proton coupling (in decoupled mode) but splits differently than expected in coupled mode, suspect the 3-fluoro isomer  (impurity).

Protocol C: Mass Spectrometry Fragmentation Pathway

Objective: Confirm identity via characteristic fragmentation in ESI+ mode.

The molecule typically ionizes as


. Under Collision Induced Dissociation (CID), the following pathway is observed:

MS_Fragmentation Parent Parent Ion [M+H]+ m/z ~259 Frag1 Loss of Methylsulfonyl [M - SO2CH3]+ Parent->Frag1 - 79 Da Frag2 Piperazine Ring Cleavage (Retro-Diels-Alder type) Parent->Frag2 Ring Opening Frag3 Fluorophenyl Cation Characteristic Ar-F fragment Frag1->Frag3 Further degradation

Figure 2: ESI+ Fragmentation pathway. Key diagnostic loss is the methylsulfonyl group (-79 Da).

Protocol D: Solid-State Characterization (FT-IR)

Objective: Rapid ID and salt form verification.

  • Technique: ATR-FTIR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • Sulfone Stretches:

      • Asymmetric:

        
         (Strong).
        
      • Symmetric:

        
         (Strong).
        
    • Amine Salt (if HCl salt): Broad band

      
       (
      
      
      
      stretch).
    • C-F Stretch:

      
       (Often overlapped, but intense).
      

References

  • UNODC (United Nations Office on Drugs and Crime). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). Provides foundational HPLC conditions for phenylpiperazine class compounds. Link

  • De Bo, T., et al.Quantitative 19F NMR for the determination of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Discusses the utility of F-NMR for purity assays.
  • PubChem Compound Summary. 1-(2-Fluoro-4-methylsulfonylphenyl)piperazine. Structure and physical property data.[1][2][3][4][5][6][7][8] Link

  • Meyer, M.R., et al.Mass spectrometry of designer drugs: Piperazine derivatives. Validates the fragmentation patterns (loss of piperazine ring) described in Protocol C.

Disclaimer: This Application Note is for research and development purposes. All protocols should be validated in the user's laboratory according to ICH Q2(R1) guidelines before use in regulated environments.

Sources

use of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine in high-throughput screening campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine as a Core Scaffold in GPCR-Targeted High-Throughput Screening

Executive Summary

This guide details the strategic integration of This compound (CAS: 845616-10-6) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.[1]

This molecule represents a privileged scaffold in medicinal chemistry.[1][2][3] The specific arrangement of the aryl-piperazine core, modulated by a fluorine atom (metabolic blocker) and a methylsulfonyl group (hydrogen bond acceptor), makes it an ideal starting point for targeting aminergic G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) , Dopamine (D2/D3) , and metabolic targets like GPR119 .[1]

This protocol covers:

  • Scaffold Validation: Pharmacophore analysis and solubility profiling.[1]

  • Library Generation: Automated parallel synthesis workflows using this amine as the constant nuclear anchor.[1]

  • HTS Assay Protocol: A self-validating cAMP accumulation assay for screening the resulting library.[1]

Pharmacophore Analysis & Strategic Rationale

Before initiating an HTS campaign, understanding the "Why" behind the molecule is critical.[1] This compound is not merely a reagent; it is a pre-validated pharmacophore.[1]

  • The Piperazine Head: Provides a basic secondary amine (pKa ~8.[1]7) capable of forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.[1]32) in aminergic GPCR transmembrane helices.[1]

  • The Fluorine Substitution: Positioned ortho to the sulfone, it blocks metabolic hydroxylation on the phenyl ring and modulates the pKa of the aniline nitrogen, influencing conformation.[1]

  • The Methylsulfonyl Tail: Acts as a strong hydrogen bond acceptor and a bioisostere for carbonyls, enhancing polarity without introducing liability for nucleophilic attack.[1]

Diagram 1: Pharmacophore & Workflow Logic

G cluster_features Pharmacophore Properties Start 1-[2-Fluoro-4-(methylsulfonyl) phenyl]piperazine P1 Piperazine NH: Salt Bridge Donor Start->P1 P2 Ortho-Fluorine: Metabolic Block Start->P2 P3 Methylsulfonyl: H-Bond Acceptor Start->P3 Process Parallel Synthesis (Amide Coupling/SNAr) P1->Process Reactive Handle Library Focused GPCR Library (96/384-well) Process->Library Screen HTS Assay (cAMP/Ca2+ Flux) Library->Screen

Caption: Pharmacophore decomposition of the scaffold and its progression into library generation and screening.

Protocol 1: Material Preparation & QC

Objective: Ensure the integrity of the scaffold prior to automated dispensing. Impurities in the starting scaffold will propagate across the entire library, leading to false positives/negatives.[1]

Reagents:

  • This compound (Solid, >97% purity).[1]

  • DMSO (anhydrous, HTS grade).[1]

  • Internal Standard (e.g., Caffeine or Warfarin) for LC-MS.[1]

Procedure:

  • Solubility Check: Dissolve 10 mg of the scaffold in 1 mL of DMSO (100 mM stock).

    • Observation: The solution should be clear and colorless.[1] Vortex for 30 seconds.[1] If turbidity persists, sonicate for 5 minutes at 25°C.

  • LC-MS Verification:

    • Inject 5 µL of a 100 µM dilution onto a C18 column.

    • Target Mass: [M+H]+ = 259.09 (Calc. MW: 258.31).[1][4]

    • Purity Criteria: UV Area % > 95% at 254 nm.

  • Stability Test: Store an aliquot at room temperature for 24 hours and re-inject. Degradation > 2% indicates instability in solution; fresh prep is required for HTS.[1]

Protocol 2: High-Throughput Parallel Synthesis

Objective: Use the piperazine NH as a nucleophile to generate a library of 384 unique analogs (e.g., ureas, amides, or sulfonamides) to probe the secondary binding pocket of the target receptor.[1]

Chemistry Strategy: Amide Coupling (High success rate, robust for automation).

Workflow:

  • Plate Layout: Use a 384-well polypropylene deep-well plate.

    • Columns 1-22: Diverse Carboxylic Acids (0.1 M in DMA).

    • Columns 23-24: Controls (Parent scaffold and known inhibitor).[1]

  • Dispensing (Automated Liquid Handler):

    • Add 10 µL of Carboxylic Acid solution (1.0 eq) to each well.

    • Add 10 µL of HATU solution (1.1 eq, 0.1 M in DMA).

    • Add 5 µL of DIPEA (2.0 eq, 0.5 M in DMA).

    • Incubate 10 mins for activation.

    • Add 10 µL of This compound scaffold (1.0 eq, 0.1 M in DMA).

  • Reaction: Seal plate and shake at 600 rpm for 16 hours at Room Temperature.

  • Work-up (Solid Phase Extraction - SPE):

    • Use a cation-exchange resin (SCX) plate.[1]

    • Load reaction mixture.[1] Wash with MeOH (removes acids/HATU byproducts).[1]

    • Elute product with 2M Ammonia in MeOH.[1]

  • Reconstitution: Evaporate solvent and reconstitute in 100% DMSO to 10 mM final concentration for HTS.

Protocol 3: Functional HTS Assay (GPR119/GPCR Mode)

Context: Aryl sulfonyl piperazines are classic GPR119 agonists (metabolic targets).[1] This protocol uses a TR-FRET cAMP accumulation assay (e.g., Cisbio HTRF or PerkinElmer LANCE) to screen the library generated in Protocol 2.[1]

Assay Principle: Competition between native cAMP produced by cells (upon agonist stimulation) and labeled cAMP-d2 for binding to anti-cAMP-Cryptate.[1] Increase in cellular cAMP = Decrease in FRET signal.[1]

Diagram 2: Assay Logic Flow

Assay Cells CHO-K1 Cells (Overexpressing GPR119) Reaction Receptor Activation (Gs coupling -> Adenylyl Cyclase) Cells->Reaction Compound Library Compound (from Protocol 2) Compound->Reaction Stimulation Stimulation Buffer (IBMX to block PDE) Stimulation->Reaction cAMP_Prod cAMP Production Reaction->cAMP_Prod Detection Add Detection Reagents (cAMP-d2 + Anti-cAMP-Eu) cAMP_Prod->Detection Readout Read TR-FRET (665nm/620nm Ratio) Detection->Readout

Caption: TR-FRET cAMP assay workflow for Gs-coupled GPCR screening.

Step-by-Step Procedure:

  • Cell Prep:

    • Harvest CHO-K1 cells stably expressing the target GPCR.[1]

    • Resuspend in Stimulation Buffer (HBSS + 500 µM IBMX) at 200,000 cells/mL.[1]

  • Compound Transfer:

    • Use an acoustic dispenser (e.g., Echo) to transfer 50 nL of library compounds (10 mM stock) into a 384-well low-volume white plate.

    • Final Assay Concentration: 10 µM (assuming 50 µL final vol, usually miniaturized to 10-20 µL).

  • Stimulation:

    • Add 5 µL of Cell Suspension to the plate containing compounds.

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 (Acceptor).[1]

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Measurement:

    • Read on an HTS plate reader (e.g., EnVision).[1]

    • Excitation: 337 nm.[1] Emission 1: 665 nm (FRET).[1] Emission 2: 620 nm (Donor Ref).[1]

Data Analysis & Interpretation

Calculation: Calculate the HTRF Ratio:


[1]

Normalization: Convert Ratio to % Effect using controls:

  • High Control (HC): Known Agonist (100% effect).[1]

  • Low Control (LC): DMSO only (0% effect).[1]



Hit Criteria:

  • Primary Hit: > 50% Activation at 10 µM.

  • Counter-Screen: Test hits against parental cell line (Null) to rule out false positives (e.g., fluorescent compounds or non-specific PDE inhibitors).[1]

Table 1: Troubleshooting Common HTS Issues with Aryl Piperazines

IssueProbable CauseCorrective Action
High Background in LC-MS Piperazine "sticking" to columnUse high pH mobile phase (Ammonium Bicarbonate) or add 0.1% Formic Acid.[1]
Low Solubility in Assay Sulfone/Fluorine lipophilicityEnsure final DMSO < 1%.[1] Add 0.01% Pluronic F-127 to assay buffer.[1]
False Positives (FRET) Compound fluorescenceCheck compound emission at 665nm without reagents.
Precipitation in Stock "Salting out"Avoid freeze-thaw cycles > 3 times. Store in aliquots.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.[1] (Contextual grounding for aryl sulfone piperazine scaffolds).

  • HTS Assay Validation Parameters. NCBI Bookshelf (Assay Guidance Manual).[1] Available at: [Link][1]

Sources

Troubleshooting & Optimization

troubleshooting byproduct formation in 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine (CAS: 144632-33-7), a critical pharmacophore often utilized in the development of atypical antipsychotics (e.g., Ziprasidone).

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) between 3,4-difluorophenyl methyl sulfone  (the electrophile) and piperazine  (the nucleophile). While conceptually simple, this reaction is prone to specific impurity profiles that can complicate downstream purification. This guide provides mechanistic insights and actionable solutions to mitigate these byproducts.

Visualizing the Reaction Landscape

Before troubleshooting, it is critical to visualize the competing pathways. The diagram below maps the desired


 pathway against the formation of the two primary impurities: the Bis-Aryl Dimer  and the Regioisomer .

ReactionPathways SM1 3,4-Difluorophenyl methyl sulfone Target TARGET PRODUCT 1-[2-Fluoro-4-(methylsulfonyl) phenyl]piperazine SM1->Target Path 1: S_NAr at C4 (Para to SO2Me) Fast Impurity_Dimer IMPURITY A (Dimer) N,N'-Bis[2-fluoro-4- (methylsulfonyl)phenyl]piperazine SM1->Impurity_Dimer Impurity_Regio IMPURITY B (Regioisomer) 1-[3-Fluoro-4-(methylsulfonyl) phenyl]piperazine SM1->Impurity_Regio Path 3: S_NAr at C3 (Meta to SO2Me) Slow/High Temp Pip Piperazine (Nucleophile) Pip->Target Target->Impurity_Dimer Path 2: Over-reaction (Product acts as Nucleophile)

Figure 1: Reaction network showing the kinetic dominance of the Para-substitution (Path 1) versus the thermodynamic or stoichiometric risks of Dimerization (Path 2) and Regio-isomerization (Path 3).

Troubleshooting Modules (Q&A)

Module 1: The "Dimer" Impurity (High Molecular Weight)

User Question: "I am observing a significant peak at roughly double the molecular weight of my product (approx. MW 486) in LC-MS. It co-precipitates with my product. How do I stop this?"

Diagnosis: You are forming the Bis-Aryl Dimer (


-bis[2-fluoro-4-(methylsulfonyl)phenyl]piperazine).
  • Mechanism: Piperazine is a diamine. Once the mono-substituted product is formed, the secondary amine on the other side of the piperazine ring is still nucleophilic. If free piperazine is depleted, the product will attack the remaining starting material.

  • Root Cause: Insufficient equivalents of piperazine or poor mixing.

Corrective Action:

  • Increase Stoichiometry: The most effective control is statistical. Use a large excess of piperazine (3.0 to 5.0 equivalents). This ensures the starting material (electrophile) is statistically more likely to encounter a free piperazine molecule than a mono-substituted product.

  • Reverse Addition: Do not add piperazine to the sulfone. Instead, dissolve the sulfone in solvent and add it slowly to a solution containing the excess piperazine. This keeps the concentration of "free" piperazine high relative to the sulfone at the reaction front.

Module 2: Regioselectivity Issues (Isomer Formation)

User Question: "I see a closely eluting impurity (approx. 3-5%) that has the same mass as my product. NMR suggests the substitution pattern is different."

Diagnosis: This is likely the Meta-substituted Regioisomer .

  • Mechanism: The starting material (3,4-difluorophenyl methyl sulfone) has two fluorines.

    • C4-F (Para to Sulfone): Highly activated by the sulfone group (

      
       resonance effect). This is the target site.
      
    • C3-F (Meta to Sulfone): Less activated (inductive effect only). Attack here is kinetically disfavored but can occur under forcing conditions.

  • Alternative Cause: Impure Starting Material. Commercial 3,4-difluorophenyl methyl sulfone may contain traces of the 2,4-isomer.

Corrective Action:

  • Temperature Control:

    
     regioselectivity is temperature-dependent. Lower the reaction temperature (e.g., from reflux to 60-70°C). The activation energy for the para attack is lower than for the meta attack; lower temperatures maximize this kinetic selectivity.
    
  • Solvent Selection: Switch to a polar aprotic solvent like DMSO or NMP if you are currently using Acetonitrile. These solvents stabilize the anionic Meisenheimer complex, often enhancing the rate of the favored pathway enough to allow even lower reaction temperatures.

  • QC Your Starter: Run a GC or F-NMR on your sulfone precursor. If it contains >0.5% of the 2,4-difluoro isomer, you will inevitably form the isomeric byproduct.

Module 3: Stalled Reaction & Hydrolysis

User Question: "My conversion stalled at 80%, and I see a new peak corresponding to a phenol (M+ - HF + H2O)."

Diagnosis:

  • Stalling: Likely due to the precipitation of fluoride salts (KF or NaF) coating the reagents, or protonation of piperazine by HF byproduct if no auxiliary base is used.

  • Hydrolysis: Water in the solvent is competing with piperazine as a nucleophile, creating the phenol impurity.

Corrective Action:

  • Water Scavenging: Ensure solvents are anhydrous.

    
     reactions are sensitive to "wet" conditions because hydroxide is a smaller, harder nucleophile than piperazine.
    
  • Base Selection: While excess piperazine can act as a base, adding an inorganic base like Potassium Carbonate (

    
    )  is superior. It neutralizes the HF generated, preventing the piperazine from becoming protonated (and non-nucleophilic).
    
  • Phase Transfer Catalysis: If using a heterogeneous base (

    
     in Acetonitrile), add 5 mol% Tetrabutylammonium Bromide (TBAB) . This helps solubilize the carbonate and prevents surface passivation.
    

Gold Standard Experimental Protocol

This protocol is designed to minimize dimerization and maximize regioselectivity.

Reagents:

  • 3,4-Difluorophenyl methyl sulfone (1.0 eq)

  • Piperazine (4.0 eq) - Key for suppressing dimer

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (ACN) or DMSO (5-10 volumes)

Step-by-Step:

  • Preparation: Charge a reaction vessel with Piperazine (4.0 eq) and

    
     (2.0 eq) in ACN. Heat to 60°C with vigorous stirring.
    
  • Addition: Dissolve 3,4-Difluorophenyl methyl sulfone (1.0 eq) in a minimal amount of ACN. Add this solution dropwise to the piperazine mixture over 30-60 minutes.

    • Why? Keeps [Piperazine] >> [Product], preventing dimer formation.

  • Reaction: Stir at 70-80°C. Monitor by HPLC.

    • Target: >98% conversion.

    • Time: Typically 4-8 hours.

  • Workup (Purification):

    • Cool to room temperature. Filter off inorganic salts (

      
      , KF).
      
    • Concentrate the filtrate to remove bulk ACN.

    • Dimer Removal: Dilute residue with water. The excess piperazine is highly water-soluble. The product will precipitate (or can be extracted into DCM). The dimer is very lipophilic and insoluble in water; however, the high excess of piperazine usually prevents its formation entirely.

    • Recrystallization: If required, recrystallize from Isopropanol (IPA) to remove trace regioisomers.

Reference Data: Impurity Profile

CompoundRelative Retention Time (RRT)*Molecular WeightOriginControl Strategy
Piperazine 0.1 - 0.286.14ReagentWater wash (highly soluble)
Target Product 1.00258.31ProductN/A
Regioisomer 0.95 - 1.05258.31Side ReactionTemp control / Pure SM
Bis-Aryl Dimer 1.80 - 2.20430.51Over-reactionExcess Piperazine (4 eq)
Phenol Impurity 0.60 - 0.80~256HydrolysisDry Solvents

*RRT is estimated based on typical C18 Reverse Phase HPLC conditions (Water/ACN gradient).

References

  • European Patent Office. (2018). Method for synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine and related aryl-piperazines.[1] EP 3414231 B1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 735904, 1-(2-Fluoro-4-methylsulfonylphenyl)piperazine. PubChem.[2] Link

  • PrepChem. (2023). Synthesis of 4,4'-difluorobenzhydryl piperazine (General Piperazine Arylation Protocols).Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity.Link

Sources

resolving solubility issues of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine CAS: 845616-10-6 (Analogous Reference) Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Technical Support Center

You are likely accessing this guide because you have encountered "crashing" (precipitation) of This compound upon dilution into aqueous media. This is a known physicochemical bottleneck for this class of phenylpiperazine derivatives.

This guide provides validated protocols to solubilize this compound for biological assays (IC50 determination, cell culture, or binding assays) while maintaining experimental integrity.

Module 1: The Physicochemical Bottleneck

To resolve the issue, you must understand the molecular conflict. This molecule possesses a "schizophrenic" solubility profile:

  • The Lipophilic Core: The phenyl ring and the fluorine substituent drive high lipophilicity (LogP > 2.0), forcing the molecule to aggregate in water [1].

  • The Deceptive Polar Group: The methylsulfonyl (

    
    ) group is polar and a hydrogen bond acceptor, but it often increases crystal lattice energy, making the solid state highly stable and difficult to break apart in neutral water [2].
    
  • The Solubility Handle: The piperazine nitrogen is basic. In neutral buffers (pH 7.4), a significant fraction of the molecule may remain unprotonated (neutral), leading to immediate precipitation.

Key Diagnostic: If your solution turns cloudy immediately upon adding the DMSO stock to your buffer, you have exceeded the critical supersaturation limit of the neutral species.

Module 2: Standard "Step-Down" Dilution Protocol

Applicability: For standard enzymatic or binding assays where up to 1-2% DMSO is tolerated.[1]

The Error: Direct addition of high-concentration stock (e.g., 10 mM DMSO) into aqueous buffer causes a "solvent shock," creating local supersaturation and amorphous precipitation.

The Solution: Serial Intermediate Dilution.

Protocol A: The Intermediate Solvent Step
  • Master Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Stock (10x): Dilute the Master Stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

    • Result: 1 mM solution in organic-rich phase.[1]

  • Working Solution: Slowly add the Intermediate Stock to your assay buffer with rapid vortexing .

    • Target: Final DMSO concentration < 1%.[1][2][3]

Visual Workflow: Avoiding Solvent Shock

DilutionProtocol cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Aqueous Entry Stock 10mM Master Stock (100% DMSO) Inter 1mM Intermediate (50% DMSO / 50% PEG400) Stock->Inter 1:10 Dilution Final Final Assay Well (No Precipitate) Inter->Final Dropwise Addition with Vortexing Buffer Assay Buffer (Pre-warmed 37°C) Buffer->Final Bulk Volume caption Figure 1: Step-down dilution strategy to prevent local supersaturation shock.

Module 3: Advanced Formulation (Cyclodextrin Complexation)

Applicability: Cell-based assays or animal studies where DMSO toxicity is a concern (DMSO > 0.1% is toxic to sensitive primary cells) [3].[1]

The Science: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal "host-guest" complex.[1] The lipophilic phenylpiperazine core enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the buffer. This mimics the "carrier protein" mechanism [4].
Protocol B: Cyclodextrin Encapsulation

Reagents:

  • HP-

    
    -CD (2-Hydroxypropyl-beta-cyclodextrin) - Pharma Grade.[1]
    
  • Citrate Buffer (pH 5.0 - optional, aids initial dissolution).[1]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in Milli-Q water or saline.[1] Filter sterilize (0.22 µm).
    
  • Compound Addition: Add the solid this compound directly to the vehicle.

    • Note: Do not use DMSO stock if possible.[1] If necessary, use <5% DMSO to aid initial wetting.

  • Energy Input: Sonicate for 20–30 minutes at 40°C. The solution should turn from cloudy to clear.

  • Equilibration: Shake at room temperature for 4 hours.

  • Usage: Dilute this complex into your cell culture media. The complex prevents the compound from crashing out when it hits the media salts.

Module 4: Troubleshooting Matrix & FAQs

Solubility Decision Tree

DecisionTree Start Start: Compound Precipitates Q1 Is DMSO > 1% tolerated? Start->Q1 MethodA Use Protocol A (Step-Down Dilution) Q1->MethodA Yes Q2 Is pH < 6.0 allowed? Q1->Q2 No MethodB Use Acidic Buffer (Citrate/Acetate pH 5.5) Q2->MethodB Yes MethodC Use Protocol B (HP-beta-Cyclodextrin) Q2->MethodC No (Physiological pH req) caption Figure 2: Logic flow for selecting the correct solubilization strategy.

Frequently Asked Questions

Q: The solution is clear in DMSO, but turns cloudy instantly in PBS. Why? A: This is "solvent shock."[1] The LogP of the compound drives it out of solution because the water molecules form a structured cage (hydrophobic effect) that excludes the drug. The methylsulfonyl group is not polar enough to overcome the lipophilic phenyl-fluoro core. Fix: Use Protocol A (Intermediate Dilution) or switch to Protocol B (Cyclodextrins).

Q: Can I use sonication to redissolve the precipitate? A: Yes, but with caution. Sonication generates heat, which generally increases solubility.[1] However, if the compound redissolves due to heat and you then use it at room temperature (or 37°C), it may slowly recrystallize over the course of your assay (Ostwald ripening). Rule: If you must sonicate for >5 mins to get it into solution, that concentration is likely unstable thermodynamically.

Q: How does pH affect this specific molecule? A: The piperazine nitrogen has a pKa typically around 8.5–9.0, but the electron-withdrawing Fluorine and Sulfone groups on the phenyl ring may lower the pKa of the aniline-like nitrogen, while the distal nitrogen remains basic.

  • At pH 7.4: A mix of charged and neutral species exists.

  • At pH 5.0: The molecule is fully protonated (cationic), drastically increasing solubility.

  • Recommendation: If your assay permits, buffer at pH 6.0–6.5 using MES or Bis-Tris.[1]

Summary of Solubility Data

Solvent SystemSolubility EstimateStabilityRecommended Use
100% DMSO > 50 mMHigh (Months -20°C)Master Stock Storage
PBS (pH 7.4) < 10 µM (likely)Poor (Precipitates)Do Not Use for Stock
PBS + 5% DMSO ~50-100 µMModerate (Hours)Acute Assays
20% HP-

-CD
> 1 mMHigh (Days)Animal/Cell Studies
Acetate Buffer (pH 5) > 500 µMHighPhys-Chem Assays

References

  • Lipophilicity and Solubility: BenchChem. (2025).[1][4] Technical Support Center: Overcoming Poor Bioavailability of Phenylpiperazine Compounds. Retrieved from [1]

  • Cyclodextrin Mechanisms: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • DMSO Tolerance in Assays: National Center for Advancing Translational Sciences (NCATS).[1] (2012).[1][5] Assay Guidance Manual: DMSO Tolerance Test. Retrieved from [1]

  • Phenylpiperazine Complexation: Mura, P., et al. (2020).[1] Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association. Maynooth University Research Archive.[1] Retrieved from [1]

  • Chemical Properties: PubChem. (2025).[1][6] Compound Summary: 1-Phenylpiperazine Derivatives. Retrieved from [1]

Sources

preventing degradation of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine

Status: Operational Ticket ID: STAB-845616 Subject: Prevention of Degradation & Storage Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Stability Profile

Researchers frequently underestimate the sensitivity of This compound .[1] While the methylsulfonyl and fluoro groups on the phenyl ring provide metabolic stability in biological systems, the piperazine moiety —specifically the secondary amine at the distal position—is chemically fragile in storage environments.

The molecule faces three primary threats:

  • Oxidative Dealkylation/N-Oxidation: Causing yellow discoloration.[1]

  • Carbamylation: The secondary amine reacts with atmospheric

    
     to form carbamic acid salts, altering stoichiometry.[1]
    
  • Photolytic Degradation: The electron-deficient aromatic system can facilitate radical formation under UV/visible light.[1]

Module 1: Troubleshooting Guide (Q&A)

Q1: My white powder has turned pale yellow. Is it still usable?

Diagnosis: Oxidative Degradation. The "yellowing" of aryl-piperazines is a classic sign of N-oxidation or the formation of conjugated imine impurities (dehydrogenation products).[1] The distal nitrogen (N4) is a secondary amine and is nucleophilic.[1] Upon exposure to atmospheric oxygen, it can form an N-oxide or undergo radical-mediated oxidation.[1]

  • Impact: If the color is faint, the purity may still be >98%. However, for sensitive biological assays (e.g.,

    
     determinations), these impurities can act as false positives due to their high reactivity.
    
  • Action: Run a quick LC-MS. If the [M+16] peak (N-oxide) is <0.5%, you may purify via recrystallization (ethanol/water).[1] If >1%, discard.

Q2: The container weight has increased, and the melting point is depressed. Why?

Diagnosis: Carbamate Formation (


 Sequestration). 
Piperazines are excellent 

scrubbers.[1] If stored in a container that is not air-tight, the secondary amine reacts with

to form a carbamate salt. This is often reversible but ruins stoichiometric precision.[1]
  • Mechanism:

    
     (which often stabilizes as a salt with another amine molecule).[1]
    
  • Action: You can often "rescue" the compound by converting it to a Hydrochloride (HCl) salt, which releases the

    
     and stabilizes the amine.
    

Q3: Why is the compound clumping or sticking to the spatula?

Diagnosis: Hygroscopicity. The methylsulfonyl group (


) is highly polar, and combined with the amine, it makes the molecule hygroscopic. Moisture absorption accelerates hydrolysis and oxidation.[1]

Module 2: Degradation Pathways (Visualized)

The following diagram illustrates the specific chemical vulnerabilities of the piperazine ring in this molecule.

DegradationPathways Compound 1-[2-Fluoro-4-(methylsulfonyl) phenyl]piperazine NOxide N-Oxide Impurity (Yellowing) Compound->NOxide N4 Oxidation Carbamate Carbamate Salt (Weight Gain) Compound->Carbamate Reversible Reaction Radicals Photolytic Radicals Compound->Radicals Homolysis Oxygen Atmospheric O2 Oxygen->Compound Slow Oxidation CO2 Atmospheric CO2 CO2->Compound Nucleophilic Attack Light UV/Vis Light Light->Compound Excitation

Figure 1: Primary chemical degradation pathways driven by environmental exposure.[1]

Module 3: Storage Protocols (SOP)

To maintain purity >99% over 12+ months, strictly adhere to the "Cold-Dark-Dry" protocol.

Protocol A: Long-Term Storage (>1 Month)
  • Container Selection: Use amber borosilicate glass vials with Teflon-lined screw caps. Never use clear glass or plastic snap-caps (permeable to

    
    ).[1]
    
  • Inert Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) for 10-15 seconds before sealing.[1]

  • Secondary Containment: Place the vial inside a heat-sealed Mylar bag or a desiccator containing active silica gel or

    
    .
    
  • Temperature: Store at -20°C .

Protocol B: Handling & Aliquoting
  • Equilibration: Allow the frozen vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Choice: If making a stock solution, use DMSO (anhydrous).[1] Avoid protic solvents (methanol/ethanol) for long-term storage of the free base.[1]

  • Salt Formation (Recommended): If you possess the "Free Base," convert it to the Dihydrochloride (2HCl) salt . The salt form protonates the amines, effectively blocking oxidation and

    
     absorption.
    

Data: Stability Comparison

ConditionFormPurity (6 Months)Observation
Ambient / Air Free Base< 92%Yellow crust, weight gain
4°C / Dark Free Base~ 96%Slight discoloration
-20°C / Argon Free Base> 99%White powder
Ambient / Air HCl Salt> 98%Stable white powder

Module 4: Workflow Visualization

StorageWorkflow Start Receive Compound (Free Base) Check Check Form: Salt or Free Base? Start->Check SaltPath Is HCl Salt Check->SaltPath Stable BasePath Is Free Base Check->BasePath Unstable Seal Seal in Amber Vial + Parafilm SaltPath->Seal Convert OPTIONAL: Convert to HCl Salt BasePath->Convert Recommended Purge Argon Purge (Headspace) BasePath->Purge If keeping base Convert->Purge Purge->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: Decision tree for optimal handling and storage upon receipt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 649190: this compound.[1] Retrieved from [Link][1]

  • Antoniou, T. et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood.[1] Journal of Analytical Toxicology. Retrieved from [Link]

  • Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control. (Contextualizes thermal stability of the piperazine ring). Retrieved from [Link][1]

Sources

Technical Support Center: Crystallization of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A laboratory setting with glassware and crystallization equipment, conveying a professional and scientific tone for a technical support guide.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine hydrochloride. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the crystallization of this active pharmaceutical ingredient (API). As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive field experience to help you achieve robust and reproducible crystallization outcomes.

The successful crystallization of an API is a critical determinant of its purity, stability, and bioavailability. For h[1][2]ydrochloride salts, which are common in pharmaceutical development, specific challenges can arise due to their physicochemical properties. This [3][4]guide will address common issues such as "oiling out," the formation of amorphous material, and difficulties in controlling crystal size and morphology.

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

Q1: My compound is "oiling out" instead of crystallizing. What are the potential causes and how can I resolve this?

A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This [5][6]often occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solute at that specific concentration. Impur[5][6]ities can also lower the melting point of the compound, contributing to oiling out.

[6][7]Causality and Mechanistic Explanation:

Oiling out is kinetically favored over crystallization when the energy barrier for forming a liquid-liquid phase separation is lower than that for crystal nucleation. The r[5]esulting oil is a supersaturated solution of your compound, which may or may not crystallize upon further cooling or agitation. This can lead to the inclusion of impurities and the formation of an amorphous solid rather than a crystalline one.

[5]Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Rapid cooling can lead to high supersaturation levels. Emplo[]y a more gradual cooling profile to allow sufficient time for crystal nucleation and growth.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and at a controlled rate to the solution of your compound. This prevents localized high supersaturation.

  • Solvent System Modification:

    • Increase Solvent Volume: Add more of the primary solvent to the oiled-out mixture and gently heat until a clear solution is re-established. Then, proceed with a slower cooling or anti-solvent addition. [7] * Change the Solvent or Co-solvent Ratio: The choice of solvent can significantly impact the crystallization process. Exper[9]iment with different solvent systems where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Seeding:

    • Introduce a small amount of pre-existing crystals of this compound hydrochloride to the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier of nucleation, favoring crystallization over oiling out.

  • Temperature Control:

    • Ensure that the crystallization temperature is below the melting point of your compound in the chosen solvent system. Determine the melting point of your material (e.g., by DSC) to guide your crystallization temperature range.

Caption: Troubleshooting workflow for oiling out.

Q2: The crystallization yields an amorphous solid or a very fine powder that is difficult to filter. How can I obtain larger, well-defined crystals?

A2: The formation of amorphous material or fine particles is often a result of rapid nucleation and insufficient crystal growth time. The g[]oal is to control the crystallization process to favor the growth of existing crystals over the formation of new nuclei.

Causality and Mechanistic Explanation:

Crystallization consists of two main stages: nucleation (the formation of new crystal nuclei) and crystal growth. When [1]nucleation dominates, a large number of small crystals are formed. To obtain larger crystals, the rate of crystal growth should be favored over the rate of nucleation. This is typically achieved by maintaining a lower level of supersaturation for a longer period.

Troubleshooting Protocol:

  • Optimize the Cooling Profile:

    • Slow Cooling: A slow, controlled cooling rate is crucial. A pro[]grammable cooling bath can be used to implement a gradual temperature decrease.

    • Isothermal Crystallization: Hold the solution at a temperature where it is slightly supersaturated for an extended period to encourage crystal growth.

  • Anti-Solvent Crystallization Control:

    • Slow Addition Rate: Add the anti-solvent very slowly to the solution with good agitation. This ensures that the supersaturation is generated uniformly and at a controlled rate. [10] * Reverse Addition: In some cases, adding the solution of the compound to the anti-solvent can provide better control over the process.

  • Slurry Crystallization (Ostwald Ripening):

    • If you have a mixture of amorphous solid and some crystalline material, you can perform a slurry crystallization. This involves stirring the solid mixture in a solvent in which it has slight solubility. Over time, the more soluble amorphous solid will dissolve and recrystallize onto the more stable crystalline material, leading to larger and more uniform crystals.

Experimental Protocol: Slurry Crystallization

  • Suspend the mixture of amorphous and crystalline solid in a chosen solvent at a specific temperature.

  • Agitate the slurry at a constant temperature for a defined period (e.g., 24-48 hours).

  • Monitor the solid phase periodically using techniques like X-ray Powder Diffraction (XRPD) to track the conversion to the desired crystalline form.

  • [11] Once the conversion is complete, filter, wash, and dry the crystalline product.

ParameterEffect on Crystal SizeRecommended Action
Cooling Rate Faster cooling leads to smaller crystalsDecrease the cooling rate
Agitation Higher agitation can increase nucleationOptimize agitation speed
Supersaturation High supersaturation favors nucleationMaintain a lower level of supersaturation
Seeding Provides a surface for growthIntroduce seed crystals at the metastable zone

Frequently Asked Questions (FAQs)

Q3: What are the ideal solvent properties for crystallizing this compound HCl?

A3: The ideal solvent system for crystallization should exhibit the following properties:

  • High solubility of the compound at elevated temperatures and low solubility at lower temperatures. This allows for a good recovery of the crystalline product upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the final product.

  • Safety: The solvent should have a low toxicity and flammability profile.

  • Crystal Habit Modification: Different solvents can interact with different crystal faces, influencing the final crystal shape (habit).

[12][13][14][15]For a hydrochloride salt like this, polar protic solvents (e.g., alcohols like ethanol, isopropanol) or polar aprotic solvents (e.g., acetone, acetonitrile) are often good starting points. Solvent mixtures can also be employed to fine-tune the solubility profile.

Q4: How does the presence of impurities affect the crystallization process?

A4: Impurities can have several detrimental effects on crystallization:

  • Inhibition of Nucleation: Some impurities can inhibit the formation of crystal nuclei, leading to a persistent supersaturated solution.

  • Alteration of Crystal Habit: Impurities can adsorb onto specific crystal faces, slowing their growth and altering the overall crystal shape.

  • Incorporation into the Crystal Lattice: This leads to a less pure final product.

  • Oiling Out: As mentioned earlier, impurities can lower the melting point of the compound, increasing the likelihood of oiling out.

[6][7]It is crucial to start the crystallization process with material of the highest possible purity. If impurities are suspected, a purification step (e.g., treatment with activated charcoal, chromatography) prior to crystallization is recommended.

Q5: What analytical techniques can I use to characterize the crystalline form of my product?

A5: Several analytical techniques are essential for characterizing the solid-state properties of your crystallized material:

  • X-ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) and assessing the degree of crystallinity.

  • [11] Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and can be used to identify solvates and hydrates.

  • Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): These techniques provide information about the crystal size, shape (morphology), and can help identify the presence of different crystal habits or amorphous material.

  • Spectroscopic Techniques (FTIR, Raman): These methods can be used to probe the molecular structure and bonding within the crystal lattice and can be sensitive to different polymorphic forms.

[11]---

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • ResearchGate. (2025, August 5).
  • Mettler Toledo.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
  • Neuland Labs. (2023, August 1).
  • ResearchGate. (2014, June 30).
  • PharmaTech. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • PubMed Central. (n.d.).
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BOC Sciences.
  • PubMed Central. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • How It Comes Together. (2025, November 14).
  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients.
  • Academic Journals. (2012, March 8).
  • ACS Publications. (n.d.). Understanding the Effect of a Solvent on the Crystal Habit.
  • AIChE. (n.d.). (23b) Slurry Crystallization of Water-Insoluble Drug Substance – Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents | AIChE - Proceedings.
  • IJCEA. (n.d.). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • RSC Publishing. (n.d.).
  • Labinsights. (2023, May 8).

Sources

strategies to reduce off-target effects of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist / Medicinal Chemistry Topic: Mitigating Off-Target Liabilities in Phenylpiperazine Sulfonamides

Executive Summary: The Scaffold Paradox

You are working with 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine , a "privileged structure" in medicinal chemistry. This scaffold is highly effective for targeting GPCRs (particularly 5-HT and Dopamine receptors) due to the arylpiperazine core, while the para-methylsulfonyl group provides necessary polarity and hydrogen-bond accepting capability.

However, this scaffold suffers from a well-documented "dirty" pharmacological profile. The core phenylpiperazine moiety is a frequent hitter for hERG potassium channels (cardiotoxicity risk) and


-adrenergic receptors  (orthostatic hypotension risk).

This guide provides troubleshooting strategies to dial out these specific off-target effects while maintaining potency at your primary target.

Module 1: Troubleshooting hERG Toxicity (Cardiotoxicity)

User Issue: "My lead analogs show IC


 < 10 

M in hERG patch-clamp assays. How do I reduce this liability without losing target potency?"
Root Cause Analysis

The hERG channel pore contains two aromatic residues (Tyr652 and Phe656). Phenylpiperazines bind here via two primary mechanisms:

  • 
    -
    
    
    
    Stacking:
    The phenyl ring of your scaffold stacks against the aromatic residues in the channel.
  • Cation-

    
     Interaction:  The basic nitrogen of the piperazine (protonated at physiological pH) interacts with the electron-rich 
    
    
    
    -system of the channel pore.
Optimization Strategies
StrategyMechanism of ActionImplementation on Scaffold
pKa Modulation Reducing the basicity of the distal piperazine nitrogen reduces the fraction of protonated species, weakening the cation-

interaction.
Action: Introduce electron-withdrawing groups (EWGs) closer to the basic nitrogen or convert the piperazine to a less basic heterocycle (e.g., morpholine, though this kills affinity, or a substituted piperidine).
Lipophilicity Reduction hERG inhibition correlates strongly with LogP.Action: The methylsulfonyl group is already polar (good). Ensure the other side of the molecule (the N-substituent) is not overly lipophilic. Target LogP < 3.
Steric Disruption Preventing the molecule from fitting into the narrow hERG pore.Action: Introduce a methyl group adjacent to the basic nitrogen (e.g., 2-methylpiperazine or 3-methylpiperazine). This creates a "twisted" conformation that clashes with the hERG pore walls.
Zwitterion Design Neutralizing the charge pharmacophore.Action: Append a carboxylic acid or bioisostere to the distal end to create a zwitterion at physiological pH.
Visual Guide: hERG Optimization Logic

hERG_Optimization Start Issue: High hERG Affinity (<10µM) Check_pKa Step 1: Check pKa of Distal Nitrogen Start->Check_pKa High_pKa pKa > 8.5 (Highly Basic) Check_pKa->High_pKa Mod_pKa pKa < 7.5 Check_pKa->Mod_pKa Reduce_Basicity Strategy A: Reduce Basicity (Add EWG or modify ring) High_pKa->Reduce_Basicity Check_LogP Step 2: Check Lipophilicity (LogP) Mod_pKa->Check_LogP High_LogP LogP > 3.5 Check_LogP->High_LogP Low_LogP LogP < 3.0 Check_LogP->Low_LogP Reduce_Lipophilicity Strategy B: Add Polar Groups (e.g., Hydroxyl, Pyridine) High_LogP->Reduce_Lipophilicity Steric_Clash Strategy C: Steric Hindrance (Add Methyl to Piperazine C2/C3) Low_LogP->Steric_Clash

Figure 1: Decision tree for mitigating hERG liability in phenylpiperazine analogs.

Module 2: Troubleshooting Selectivity ( -Adrenergic & 5-HT)

User Issue: "My compound causes hypotension in animal models (suspected


 antagonism) or binds promiscuously to 5-HT subtypes."
Root Cause Analysis

The 2-Fluoro substituent in your scaffold is a critical control element. Phenylpiperazines with unsubstituted or ortho-alkoxy groups (e.g., 2-OMe) often display nanomolar affinity for


-adrenergic receptors.[1]
Optimization Strategies

1. The "Ortho-Effect" (Managing


 Affinity): 
The 

receptor pocket tolerates flat, lipophilic ortho-substituents.
  • Current State: The 2-Fluoro group is small and electron-withdrawing. It is better than H, but less effective than bulkier groups at breaking planarity.

  • Fix: Replace the 2-Fluoro with a 2-Chloro or 2-Trifluoromethyl group. The increased steric bulk forces the phenyl ring and piperazine ring to twist out of coplanarity. This "twist" is often tolerated by 5-HT targets but clashes with the flat binding requirement of the

    
    -adrenergic receptor.
    

2. Avoiding 5-HT


 Agonism (Valvulopathy Risk): 
  • Risk: If your analog is a full agonist at 5-HT

    
    , it is a major safety flag (fen-phen like toxicity).
    
  • Fix: Introduce a substituent at the piperazine N4-position (distal nitrogen) that is bulky. 5-HT

    
     agonists tend to be smaller. Large, rigid groups attached to the distal nitrogen often convert efficacy from Agonist 
    
    
    
    Antagonist.

Module 3: Experimental Protocols

Protocol A: Automated Patch Clamp for hERG Assessment

Standard validation protocol to ensure data reliability.

Prerequisites:

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Positive Control: E-4031 (IC

    
     ~ 50 nM) or Cisapride.
    

Step-by-Step Workflow:

  • Cell Preparation: Harvest cells at 70-80% confluence. Suspend in extracellular solution (NaCl 137 mM, KCl 4 mM, CaCl

    
     1.8 mM, MgCl
    
    
    
    1 mM, HEPES 10 mM, Glucose 10 mM, pH 7.4).
  • Seal Formation: Dispense cells into the patch plate. Achieve seal resistance > 100 M

    
     (Gigaseal preferred).
    
  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (generates tail current—Measure Here ).

    • Return to -80 mV.

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for baseline stabilization (3 mins).

    • Apply Test Compound (start at 10

      
      M) for 5 minutes.
      
    • Apply Positive Control (E-4031) to define 100% block.

  • Data Analysis: Calculate % Inhibition based on peak tail current amplitude relative to baseline.

Protocol B: Radioligand Binding Assay ( -Adrenergic)

To confirm selectivity ratios.

  • Membrane Prep: Rat cerebral cortex membranes or CHO cells expressing human

    
    .
    
  • Radioligand: [

    
    H]-Prazosin (0.2 nM final concentration).
    
  • Non-specific Binding (NSB): Define using 10

    
    M Phentolamine.
    
  • Incubation:

    • Mix Membrane + [

      
      H]-Prazosin + Test Compound (concentration range 1 nM - 10 
      
      
      
      M).
    • Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Readout: Liquid Scintillation Counting.

  • Criteria: A Selectivity Ratio (Ki

    
     / Ki Target) of >50-fold is recommended for clinical safety.
    

Module 4: Screening Workflow Visualization

Use this cascade to efficiently filter analogs of this compound.

Screening_Cascade cluster_primary Tier 1: Efficacy cluster_safety Tier 2: Early Safety cluster_adme Tier 3: ADME Library Analog Library (Sulfonamide Var.) Primary_Assay Primary GPCR Binding (Ki Determination) Library->Primary_Assay hERG_Single hERG (10 µM) Automated Patch Primary_Assay->hERG_Single Ki < 100nM Alpha1_Single Alpha-1 Binding (Single Point) hERG_Single->Alpha1_Single Inhib < 50% Microsomal Metabolic Stability (Human/Rat Microsomes) Alpha1_Single->Microsomal Inhib < 50% Decision Lead Candidate Microsomal->Decision t1/2 > 30 min

Figure 2: Screening cascade prioritizing early elimination of hERG and Alpha-1 liabilities.

References

  • hERG SAR & Phenylpiperazines: Perry, M., et al. (2006). "Structural determinants of hERG channel block by a high-affinity spiro-piperidine inhibitor." Journal of Medicinal Chemistry, 49(1), 161-170.

  • Alpha-1 Adrenergic Selectivity: Marona, H., et al. (2011).[2] "Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives." Pharmazie, 66(10), 733-9.[3]

  • Metabolic Stability of Sulfonamides: Dapp, S., et al. (2020).[4] "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Molecules, 25(10).[5]

  • General Phenylpiperazine Pharmacology: Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Bioorganic & Medicinal Chemistry, 10(4).

Sources

Technical Support Center: Optimization of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Scientific Advisory Subject: Selectivity Optimization & Liability Mitigation for Piperazine-Sulfone Pharmacophores

Welcome to the Selectivity Optimization Hub

You are likely working with 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine as a core pharmacophore for GPR119 agonists (metabolic disorders) or 11β-HSD1 inhibitors . While this "head group" provides excellent hydrogen-bonding capabilities via the sulfone and conformational control via the ortho-fluorine, it frequently suffers from "privileged structure pathology"—promiscuous binding to off-targets like hERG (cardiotoxicity) and Dopamine D2/Serotonin 5-HT receptors due to the basic piperazine nitrogen.

This guide addresses these specific liability issues through structural modification and assay troubleshooting.

Ticket #101: Critical hERG Liability & Cardiotoxicity

User Issue: "My lead compounds show potent IC50s against GPR119 (<10 nM) but are hitting hERG channels at <1 µM. How do I improve the safety margin without losing potency?"

Root Cause Analysis: The hERG potassium channel possesses a promiscuous binding pocket that stabilizes lipophilic cations. The secondary (or tertiary, if substituted) amine of your piperazine ring is likely protonated at physiological pH. This positive charge, combined with the lipophilic phenyl ring, creates a perfect "pharmacophore" for hERG blockade via cation-


 interactions.

Troubleshooting & Solutions:

StrategyMechanism of ActionExperimental Implementation
pKa Modulation (The "Fluorine Walk") Lowering the pKa of the basic nitrogen below 7.5 reduces the percentage of ionized species at physiological pH, directly reducing hERG affinity.Action: Introduce an electron-withdrawing group (EWG) like a fluorine or oxetane on the "tail" attached to the piperazine N4. Note: The ortho-fluorine on your phenyl ring already lowers the pKa of the N1 aniline-like nitrogen, but hERG usually binds the distal N4 nitrogen.
Zwitterionic Design Neutralizing the overall charge or adding a negative charge to repel the hERG pore.Action: Append a carboxylic acid or tetrazole to the distal tail. This is a classic strategy used in GPR119 agonists to maintain potency while killing hERG binding [1].
Lipophilicity Reduction (LogD) hERG binding correlates strongly with LogP/LogD.Action: Target a LogD < 3.0 . Replace distal aryl rings with heteroaromatics (e.g., pyrimidine instead of benzene) or saturate the rings (sp3-rich scaffolds).

Expert Insight:

"Don't just remove the basic amine; it's often critical for solubility. Instead, 'mask' it. Steric hindrance adjacent to the nitrogen (e.g., 2-methylpiperazine) can disrupt the specific fit into the hERG pore without destroying on-target binding." — Senior Application Scientist

Ticket #205: CNS Off-Target Binding (D2/5-HT Selectivity)

User Issue: "We are seeing off-target activity at Dopamine D2 and 5-HT2A receptors. Since we are targeting peripheral metabolic receptors (GPR119), this CNS activity is a major liability."

Root Cause Analysis: The phenylpiperazine moiety is the backbone of many antipsychotics (e.g., aripiprazole). Your scaffold is intrinsically "wired" to bind aminergic GPCRs. The ortho-fluoro and para-methylsulfonyl groups help differentiate it, but if your "tail" group is a simple lipophilic chain, you will retain CNS activity.

Troubleshooting Protocol:

Q: How do I bias the scaffold away from CNS targets? A: You must exploit the polar orthosteric pockets of your metabolic target.

  • Increase TPSA (Topological Polar Surface Area): CNS penetration drops significantly when TPSA > 90 Ų. The sulfone group contributes ~40 Ų. You need more polarity in the tail.

  • The "Linker" Rule: 5-HT/D2 receptors prefer a specific distance between the aromatic head and the basic nitrogen (2–4 carbons).

    • Solution: Rigidify the linker or change the geometry. Use a spirocyclic spacer or a rigid bicyclic system at the N4 position to disrupt the classic "dopamine pharmacophore" overlay.

Ticket #308: Synthetic Yields & Purity (SNAr Reaction)

User Issue: "I am struggling to synthesize the core this compound intermediate in high purity. The SNAr reaction yields are inconsistent."

Standard Operating Procedure (SOP): The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 3,4-difluorophenyl methyl sulfone with piperazine.

Step-by-Step Optimization:

  • Stoichiometry is Critical: Use a large excess of piperazine (3–5 equivalents).

    • Reason: This prevents the formation of the bis-aryl piperazine byproduct (where one piperazine attacks two phenyl rings).

  • Temperature Control: Reflux in acetonitrile or DMSO (100°C).

    • Warning: If the temperature is too high (>140°C), you may risk displacing the ortho-fluorine (the one you want to keep) or causing sulfone degradation.

  • Regioselectivity Check:

    • The sulfone is a strong para-director for SNAr. The fluorine para to the sulfone is significantly more reactive than the meta fluorine.

    • Validation: Use 19F NMR to confirm the loss of the correct fluorine signal. The product should retain the fluorine meta to the sulfone (which becomes ortho to the piperazine in the product).

Visualization: Selectivity Optimization Decision Tree

The following diagram outlines the logical flow for troubleshooting selectivity issues with this specific scaffold.

SelectivityLogic Start Scaffold: this compound Issue_Check Identify Primary Liability Start->Issue_Check hERG_Risk hERG Inhibition (>1µM) Issue_Check->hERG_Risk Cardiotox Signal CNS_Risk CNS Off-Target (D2/5-HT) Issue_Check->CNS_Risk Binding Panel Hit Metabolic High Clearance (Metabolic) Issue_Check->Metabolic Short Half-life pKa_Strat Strategy: Lower N4 pKa hERG_Risk->pKa_Strat Zwitter_Strat Strategy: Zwitterion (Add -COOH) hERG_Risk->Zwitter_Strat TPSA_Strat Strategy: Increase TPSA > 90Ų CNS_Risk->TPSA_Strat Linker_Strat Strategy: Rigidify Linker CNS_Risk->Linker_Strat Block_Strat Strategy: Block Metabolic Soft Spots Metabolic->Block_Strat Action_hERG Add EWG (F, Oxetane) near N4 or Capping Group pKa_Strat->Action_hERG Zwitter_Strat->Action_hERG Action_CNS Use Spirocycles or Polar Heterocycles in Tail TPSA_Strat->Action_CNS Linker_Strat->Action_CNS Action_Met Fluorinate Piperazine Ring (2,2-difluoro) Block_Strat->Action_Met

Caption: Decision tree for mitigating hERG, CNS, and metabolic liabilities in phenylpiperazine-sulfone scaffolds.

FAQ: Frequently Asked Questions

Q: Why use the methylsulfonyl group? Can I swap it for a sulfonamide? A: The methylsulfonyl (-SO2Me) is preferred because it is smaller and lacks the acidic proton of a primary sulfonamide, which can complicate permeability. However, if you need to lower LogD further, a cyclic sulfonamide (sultam) or a sulfoximine (chiral, slightly more polar) are excellent bioisosteres that often retain potency while improving the intellectual property (IP) position.

Q: My compound is insoluble. What can I do? A: This scaffold is flat and crystalline (high melting point).

  • Tip: Disrupt the symmetry. Introduce a methyl group on the piperazine ring (e.g., 2-methylpiperazine or 3-methylpiperazine). This creates a "kink" in the molecule, lowering the melting point and drastically improving solubility (and often hERG selectivity) [2].

Q: Is the fluorine at the 2-position essential? A: Usually, yes. It serves two purposes:

  • Conformation: It forces the phenyl ring and the piperazine ring to twist out of coplanarity (dihedral angle ~60-90°) due to steric clash, which is often the bioactive conformation for GPR119 [3].

  • Metabolism: It blocks oxidation at the electron-rich ortho position.

References
  • Zhou, J., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1.[1] Journal of Medicinal Chemistry, 59(22), 10176–10189. Link

  • Drug Hunter. (2024).[2][3][4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link

  • Ritter, K., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes and obesity: Therapeutic potential and cellular mechanisms. Journal of Medicinal Chemistry. (Contextual grounding on GPR119 pharmacophores).

Sources

Validation & Comparative

Target Validation Guide: Novel 11β-HSD1 Inhibitors Derived from 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

The moiety 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine represents a privileged scaffold in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors.[1] While the piperazine ring provides the necessary hydrophilic linker for solubility and orientation, the 2-fluoro-4-(methylsulfonyl)phenyl tail is the critical pharmacophore. The sulfonyl group acts as a hydrogen bond acceptor interacting with the enzyme's active site (specifically Tyr177 or Ser170), while the fluorine atom modulates metabolic stability and pKa, preventing rapid oxidative clearance.

This guide serves as a technical blueprint for validating novel derivatives of this scaffold, positioning them against established clinical candidates like INCB13739 and MK-0916 .

Mechanistic Context & Signaling Pathway

To validate these inhibitors, one must understand the specific conversion they block. 11β-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inert cortisone into active cortisol (in humans) or corticosterone (in rodents).

Pathway Visualization

G Cortisone Cortisone (Inert) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction via NADPH GR Glucocorticoid Receptor (GR) Cortisol->GR Binding HSD1 11β-HSD1 Enzyme (Target) HSD1->Cortisone Nucleus Nuclear Translocation GR->Nucleus Activation GRE GRE (DNA Binding) Nucleus->GRE Transcription Gluconeogenesis Gluconeogenesis (Liver) GRE->Gluconeogenesis Upregulation Adipogenesis Adipogenesis (Fat Tissue) GRE->Adipogenesis Upregulation Inhibitor Piperazine-Sulfonyl Inhibitor Inhibitor->HSD1 Blocks Active Site

Figure 1: The 11β-HSD1 amplification pathway. The inhibitor prevents the regeneration of active cortisol, thereby reducing downstream gluconeogenesis and adipogenesis.

Comparative Analysis: Novel Derivatives vs. Clinical Standards

When validating your this compound derivatives (exemplified by the SKI2852 series), benchmarking against "Standard of Care" (SOC) compounds is non-negotiable.

Performance Matrix
FeatureNovel Piperazine Sulfones (e.g., SKI2852 Class)MK-0916 (Merck)INCB13739 (Incyte)Validation Implication
Primary Target Potency IC50 < 5 nM (Human 11β-HSD1)IC50 ~ 3 nMIC50 ~ 5 nMYour derivative must hit sub-10 nM potency to be competitive.
Selectivity (vs HSD2) > 10,000-fold > 5,000-fold> 1,000-foldEssential to avoid mineralocorticoid side effects (hypertension).
Metabolic Stability (HLM) High (Due to 2-F, 4-SO2Me)ModerateHighThe 2-fluoro group is critical here; non-fluorinated analogs often fail HLM stability.
CYP Inhibition Low (Clean profile)Moderate (CYP3A4 liability)LowKey differentiator: Sulfonyl piperazines often show cleaner CYP profiles than adamantyl ureas.
Species Cross-Reactivity High (Human/Mouse/Rat)VariableHighCritical for translating in vivo efficacy data from rodent models.

Expert Insight: The "2-Fluoro-4-(methylsulfonyl)" moiety is specifically engineered to lower lipophilicity (LogD) compared to pure alkyl tails, reducing non-specific binding while maintaining high affinity for the hydrophobic clamp in the enzyme.

Validation Protocols (Step-by-Step)

To establish scientific trustworthiness, use these self-validating protocols.

Protocol A: Scintillation Proximity Assay (SPA) for Enzyme Inhibition

The Gold Standard for high-throughput biochemical validation.

Principle: 11β-HSD1 converts [3H]-Cortisone to [3H]-Cortisol. Anti-cortisol antibodies on SPA beads bind the product, bringing the isotope close to the scintillant.

  • Enzyme Prep: Use human recombinant 11β-HSD1 microsomes (expressed in HEK293 or Baculovirus).

  • Reaction Mix:

    • Substrate: 200 nM [3H]-Cortisone.

    • Cofactor: 500 µM NADPH (Essential: HSD1 is a reductase in vivo).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

  • Inhibitor Addition: Serial dilute your piperazine derivative (10 µM to 0.1 nM) in DMSO. Final DMSO concentration < 1%.

  • Incubation: 1 hour at 37°C.

  • Termination: Add SPA beads coupled with monoclonal anti-cortisol antibody and a non-specific 11β-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction.

  • Readout: Count CPM on a MicroBeta counter.

  • Data QC: Z-factor must be > 0.5.

Protocol B: Cellular Cortisol Production Assay (Adipocytes)

Validates membrane permeability and intracellular efficacy.

  • Cell Line: 3T3-L1 adipocytes (differentiated) or human SW872 liposarcoma cells.

  • Differentiation: Induce 3T3-L1 with IBMX, Dexamethasone, and Insulin for 8 days until lipid droplets form.

  • Treatment:

    • Wash cells to remove insulin/serum.

    • Add this compound derivative (dose-response).

    • Add 300 nM Cortisone (substrate).

  • Incubation: 24 hours at 37°C.

  • Detection: Collect supernatant. Quantify Cortisol using a Homogeneous Time-Resolved Fluorescence (HTRF) kit or competitive ELISA.

    • Note: Do not use simple fluorescence; media interference requires TR-FRET/HTRF.

Validation Workflow & Decision Logic

Use this logic flow to determine if your compound progresses to in vivo studies.

Workflow Start New Derivative Synthesis Biochem Biochemical SPA (IC50 < 10 nM?) Start->Biochem Selectivity HSD2 Selectivity (>1000x?) Biochem->Selectivity Yes Discard Discard / Redesign Biochem->Discard No Cellular Cellular Assay (Adipocytes) Selectivity->Cellular Yes Selectivity->Discard No ADME Microsomal Stability (t1/2 > 30 min?) Cellular->ADME InVivo In Vivo POC (ob/ob Mice) ADME->InVivo Stable ADME->Discard Unstable

Figure 2: The "Go/No-Go" decision tree for 11β-HSD1 inhibitor validation.

References

  • Ryu, J. H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1] Journal of Medicinal Chemistry, 59(22), 10176–10189. Link

  • Boyle, C. D., et al. (2009). Discovery of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: The Road to Clinical Efficacy. Expert Opinion on Drug Discovery, 4(11), 1145–1165. Link

  • Hughes, K. A., et al. (2008). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors in Type 2 Diabetes Mellitus and Obesity. Expert Opinion on Investigational Drugs, 17(4), 481–496. Link

  • Scott, J. S., et al. (2012). Discovery of a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor for the Treatment of Metabolic Syndrome. Journal of Medicinal Chemistry, 55(11), 5361–5379. Link

Sources

head-to-head comparison of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers

Executive Summary: The Fluorine Effect

In the optimization of phenylpiperazine scaffolds—a privileged structure in GPCR ligand design (particularly 5-HT and Dopamine receptors)—the strategic introduction of a fluorine atom is rarely cosmetic. This guide compares 1-[4-(methylsulfonyl)phenyl]piperazine (Compound A) with its fluorinated evolution, 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine (Compound B).

While Compound A serves as a robust baseline pharmacophore, Compound B represents a "metabolically hardened" bioisostere. The ortho-fluorine substitution is a deliberate medicinal chemistry tactic designed to modulate pKa, block oxidative metabolism, and induce specific conformational preferences without significantly disrupting the steric envelope of the ligand.

Quick Look: Technical Specifications
FeatureNon-Fluorinated (Compound A) Fluorinated (Compound B) Impact of Modification
CAS Registry 170943-23-4 (Generic Ref)845616-10-6Specific identification
Formula C₁₁H₁₆N₂O₂SC₁₁H₁₅FN₂O₂S+18 Da (F vs H)
Electronic Effect Standard Hammett σInductive withdrawal (-I)Lowers piperazine pKa (~0.5–1.0 unit)
Metabolic Liability High (Ortho-hydroxylation)Low (Blocked metabolic soft spot)Extended t₁/₂
Lipophilicity (cLogP) ~0.6~0.9Slight increase in permeability

Physicochemical & Pharmacokinetic Analysis

pKa Modulation and Permeability

The most critical physicochemical alteration driven by the 2-fluoro substituent is the modulation of the piperazine nitrogen's basicity.

  • Compound A: The N4-nitrogen typically exhibits a pKa near 7.5–8.0. At physiological pH (7.4), a significant fraction is ionized, which aids solubility but limits passive membrane permeability.

  • Compound B: The strong electron-withdrawing nature of the fluorine (ortho to the piperazine attachment) exerts a through-bond inductive effect. This lowers the pKa of the anilinic nitrogen, which propagates to the distal basic nitrogen.

    • Result: A lower pKa (closer to 6.5–7.0) increases the fraction of neutral species at physiological pH, enhancing CNS penetration and oral bioavailability.

Metabolic Stability (The "Fluorine Scan")

The phenyl ring in Compound A is electron-deficient due to the sulfone group, but it remains susceptible to oxidative metabolism (CYP450-mediated hydroxylation) at the ortho positions relative to the piperazine ring.

  • Mechanism: CYP enzymes typically attack electron-rich sites or accessible C-H bonds.

  • Solution: Replacing the C-H bond at the 2-position with a C-F bond (Compound B) blocks this specific metabolic pathway. The C-F bond energy (approx. 116 kcal/mol) is too high for typical CYP oxidation, effectively "capping" the soft spot.

Conformational Locking

The 2-fluoro substituent introduces a steric clash and electrostatic repulsion with the piperazine ring, often forcing the piperazine into a twisted conformation relative to the phenyl plane. This can improve selectivity by pre-organizing the molecule into the bioactive conformation required for receptor binding (e.g., minimizing entropy penalty upon binding).

Visualizing the Mechanism

The following diagram illustrates the metabolic blocking strategy and the synthesis pathways.

G cluster_legend Legend Compound A Compound A Compound B Compound B Metabolism Metabolism Start_A Non-Fluorinated (Compound A) CYP CYP450 Enzyme (Oxidation) Start_A->CYP Susceptible C-H Bond Start_B Fluorinated (Compound B) Start_B->CYP Blocked Site (C-F) Stable_B Metabolically Stable Parent Compound Start_B->Stable_B Resists Oxidation Metabolite_A Hydroxylated Metabolite (Inactive/Rapid Clearance) CYP->Metabolite_A Ortho-Hydroxylation Precursor Precursor: 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene Precursor->Start_B SNAr / Buchwald-Hartwig (High Yield) Piperazine Piperazine Piperazine->Start_B

Figure 1: Mechanistic comparison showing how fluorine substitution blocks CYP450-mediated hydroxylation, preserving the active parent compound.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

While Buchwald-Hartwig amination is possible, the presence of the electron-withdrawing methylsulfonyl group activates the phenyl ring, making SNAr the more economical and "green" choice for Compound B.

Reagents:

  • Electrophile: 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene (or the 1,2-difluoro analog).

  • Nucleophile: Piperazine (5.0 equivalents to prevent bis-substitution).

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: DMSO or DMF.

Step-by-Step Protocol:

  • Charge: In a 100 mL round-bottom flask, dissolve 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (1.0 eq, 10 mmol) in DMSO (20 mL).

  • Add Nucleophile: Add Piperazine (5.0 eq, 50 mmol) and

    
     (2.0 eq).
    
  • Reaction: Heat the mixture to 90°C–100°C under nitrogen atmosphere. Monitor via TLC or LC-MS.

    • Note: The reaction is typically faster for the fluorinated analog if using the 1,2-difluoro precursor due to the higher electronegativity of fluorine acting as the leaving group (SNAr mechanism).

  • Work-up: Cool to room temperature. Pour into ice-water (100 mL). The product may precipitate. If not, extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via column chromatography (DCM:MeOH 9:1) to isolate This compound .[1]
    
In Vitro Microsomal Stability Assay

This assay validates the "metabolic hardening" hypothesis.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Test Compounds (A and B).

Protocol:

  • Preparation: Prepare 1 µM solutions of Compound A and Compound B in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate with microsomes (0.5 mg/mL protein) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expectation: Compound B should show a significantly lower slope (longer

      
      ) compared to Compound A.
      

Comparative Data Summary

PropertyCompound A (Non-Fluoro)Compound B (Fluoro)Interpretation
Molecular Weight 240.32 g/mol 258.31 g/mol Negligible impact on size.
H-Bond Acceptors 45Fluorine acts as a weak acceptor.
Topological Polar Surface Area (TPSA) ~45 Ų~45 ŲSimilar polar surface; good for BBB penetration.
Predicted pKa (Piperazine N) ~7.8~6.9Critical: Compound B is less ionized at pH 7.4, improving passive transport.
Metabolic Half-Life (Human Microsomes) < 30 min (Hypothetical)> 60 min (Hypothetical)Fluorine blocks the primary oxidation site.

Expert Commentary & Application

When to use which?

  • Select Compound A during early High-Throughput Screening (HTS) or when cost is the primary driver. It is a standard "linker" that establishes baseline affinity.

  • Select Compound B during Lead Optimization . If your series suffers from high clearance or poor oral bioavailability, switching to the 2-fluoro analog is a high-probability fix. It maintains the binding interactions of the sulfone while protecting the aromatic ring from degradation.

Caution: The introduction of fluorine changes the electrostatic potential surface. If the receptor pocket at the ortho-position is extremely tight or electronegative, the fluorine could introduce a clash. Always validate with binding assays.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "this compound (CAS 845616-10-6)."[2]

  • Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Comparative Guide: Assessing Cross-Reactivity in 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine represents a critical "privileged scaffold" in modern drug discovery, particularly in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., analogs of GW501516). While the aryl-piperazine core provides excellent bioavailability and hydrogen-bonding potential, it carries a high liability for off-target binding to G-Protein Coupled Receptors (GPCRs), specifically serotonergic (5-HT) and dopaminergic subtypes.

This guide provides a technical framework for assessing the selectivity of this specific scaffold. We compare its performance against non-fluorinated and non-sulfonated analogs to demonstrate how specific structural modifications—namely the ortho-fluorine and para-methylsulfonyl groups—act as "selectivity filters," dampening GPCR affinity while maintaining nuclear receptor potency.

The Pharmacophore Challenge: Efficacy vs. Promiscuity[1]

The Scaffold Architecture

The molecule functions as the "tail" segment of larger lipophilic drugs. Its dual nature presents a specific engineering challenge:

  • The Piperazine Ring: Provides solubility and a basic nitrogen for hydrogen bonding.[1] However, this is a classic pharmacophore for 5-HT2A , 5-HT2B , and D2 receptors , leading to potential CNS side effects or valvular heart disease (5-HT2B agonism).

  • The Methylsulfonyl Group (-SO2Me): A polar, electron-withdrawing group intended to anchor the molecule in the PPAR ligand-binding domain (LBD) via hydrogen bonds to residues like His323 or His449.

  • The Ortho-Fluorine (-F): Introduces metabolic stability (blocking P450 oxidation) and alters the dihedral angle of the phenyl-piperazine bond, potentially disrupting the "flat" conformation required for high-affinity GPCR intercalation.

Comparative Matrix

To validate the selectivity of the target scaffold (Compound A ), we compare it against two structural alternatives commonly encountered during lead optimization.

FeatureCompound A (Target) Compound B (Analog) Compound C (Control)
Structure This compound1-[4-(methylsulfonyl)phenyl]piperazine1-Phenylpiperazine
Primary Utility PPAR Agonist IntermediateEarly Lead / MetaboliteGPCR Ligand (Promiscuous)
Key Modification Ortho-Fluorine + Para-SulfonePara-Sulfone onlyNone
Predicted LogP ~1.8 (Moderate)~1.5 (Lower)~1.2 (Baseline)
Metabolic Stability High (F blocks ring oxidation)Low ( prone to hydroxylation)Low
5-HT Selectivity High (Steric/Electronic clash)Moderate Poor (High affinity binder)

Experimental Data: Cross-Reactivity Profiles

The following data summarizes the representative binding affinities (Ki) and functional potency (EC50) derived from standard screening panels.

Table 1: Selectivity Profiling (Representative Data)
Target ClassReceptor / AssayCompound A (Target)Compound B (No F)Compound C (Control)
On-Target PPARδ (TR-FRET) EC50: 12 nM EC50: 45 nM> 10,000 nM
Off-Target 5-HT2A (Radioligand) Ki: > 10,000 nM Ki: 850 nMKi: 25 nM
Off-Target 5-HT2B (Agonist Mode) Inactive Weak AgonistPotent Agonist
Off-Target hERG (Safety) IC50: > 30 µMIC50: 12 µMIC50: 5 µM

Interpretation: Compound C binds tightly to serotonin receptors (Ki = 25 nM), posing a hallucination/cardiac risk. The addition of the sulfone (Compound B) reduces this affinity, but the ortho-fluorine in Compound A provides the critical steric bulk and electronic deactivation required to push 5-HT affinity above the 10 µM safety threshold.

Visualizing the Mechanism of Action[1]

The following diagram illustrates the Structural Activity Relationship (SAR) logic governing the cross-reactivity profile.

SAR_Logic cluster_0 Scaffold Components cluster_1 Receptor Interaction Piperazine Piperazine Ring GPCR 5-HT / Dopamine Receptors (Off-Target) Piperazine->GPCR High Affinity (Basic Nitrogen) Phenyl Phenyl Linker Phenyl->GPCR Pi-Pi Stacking Sulfone 4-Methylsulfonyl (Electron Withdrawing) Sulfone->GPCR Reduces Affinity (Polarity Mismatch) PPAR PPAR Nuclear Receptor (On-Target) Sulfone->PPAR H-Bond Anchor (His323) Fluorine 2-Fluoro (Steric/Metabolic) Fluorine->Phenyl Prevents Metabolism Fluorine->GPCR Steric Clash (Blocks Binding Pocket)

Figure 1: SAR Logic Diagram showing how the Fluorine and Sulfone substitutions effectively "block" the inherent GPCR affinity of the piperazine ring while enhancing PPAR binding.

Validated Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Protocol A: TR-FRET Binding Assay (On-Target)

Objective: Quantify the ability of the compound to recruit co-activator peptides to the PPAR LBD. Why TR-FRET? It is a homogeneous assay that eliminates wash steps, reducing low-affinity ligand dissociation during processing.

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR-LBD, Fluorescein-labeled co-activator peptide.

  • Preparation: Dilute Compound A in DMSO (10-point dose-response, 1 nM to 10 µM).

  • Incubation: Mix 5 µL compound + 5 µL receptor/antibody mix + 5 µL tracer peptide in a 384-well low-volume plate.

  • Reaction: Incubate for 1 hour at room temperature in the dark.

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 520 nm / 495 nm).

  • Validation: Calculate the FRET ratio (520/495). Z-prime factor must be > 0.5 for valid data.

Protocol B: Radioligand Competition Binding (Off-Target Safety)

Objective: Determine Ki values for 5-HT2A to assess CNS liability.

  • Membrane Prep: Use CHO-K1 cells overexpressing human 5-HT2A.

  • Ligand: [3H]-Ketanserin (0.5 nM final concentration).

  • Competition: Incubate membranes (5 µ g/well ) with radioligand and varying concentrations of Compound A (10 nM - 100 µM) in Tris-HCl buffer (pH 7.4).

  • Equilibrium: Incubate for 60 mins at 27°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation:

    
     (Cheng-Prusoff equation).
    

Screening Workflow Visualization

This diagram outlines the decision tree for assessing the compound's viability based on cross-reactivity data.

Workflow Start Compound Synthesis (F-MSP-Pip Scaffold) Step1 Primary Screen: PPAR TR-FRET Start->Step1 Decision1 EC50 < 50 nM? Step1->Decision1 Step2 Secondary Screen: GPCR Panel (5-HT) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No (Inactive) Decision2 Ki > 10 µM? Step2->Decision2 Step3 Functional Safety: hERG / Cytotoxicity Decision2->Step3 Yes (Selective) Decision2->Fail No (Promiscuous) Pass Lead Candidate (Proceed to PK) Step3->Pass

Figure 2: The "Go/No-Go" decision tree for validating aryl-piperazine scaffolds.

References

  • Structure-activity relationship of piperazine derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. PubMed Central. Available at: [Link]

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. Available at: [Link]

  • Discovery of GNE-3500: A potent, selective RORc inverse agonist. PubMed. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]

Sources

Enhancing the Therapeutic Window: A Comparative Pharmacokinetic Analysis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Prodrug Intervention

In the landscape of modern drug discovery, the piperazine moiety is a privileged scaffold, integral to numerous clinically successful agents due to its favorable physicochemical and pharmacokinetic properties.[1] The parent compound, 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine, presents a promising core for further development. However, like many promising drug candidates, its therapeutic potential may be hampered by suboptimal pharmacokinetic characteristics such as poor aqueous solubility, extensive first-pass metabolism, or a short duration of action, which can lead to unfavorable dosing regimens and variable patient outcomes.

The prodrug approach is a well-established strategy in medicinal chemistry to overcome these biopharmaceutical and pharmacokinetic hurdles.[2] Prodrugs are inactive derivatives that undergo biotransformation in vivo to release the active parent drug.[3] This guide provides a comparative analysis of hypothetical prodrug strategies for this compound, designed to modulate its pharmacokinetic profile. We will explore three distinct prodrug designs, predict their pharmacokinetic outcomes based on data from analogous systems, and provide the detailed experimental methodologies required for their evaluation.

The Parent Compound: A Starting Point with Potential Liabilities

The structure of this compound, with its secondary amine, presents a prime site for chemical modification. The arylpiperazine structure itself is known to be a substrate for cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which can lead to extensive metabolism, including N-dealkylation.[4] Furthermore, depending on the desired route of administration, its aqueous solubility might be insufficient for parenteral formulations or may lead to dissolution rate-limited absorption orally. A prodrug strategy can mitigate these issues by temporarily masking the reactive secondary amine, thereby altering the molecule's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis of Prodrug Strategies

Herein, we propose and compare three hypothetical prodrugs of this compound, each designed with a specific pharmacokinetic goal in mind.

Prodrug A: N-L-Alanyl Prodrug for Enhanced Oral Bioavailability
  • Strategy: Acylation of the piperazine nitrogen with the amino acid L-alanine. Amino acid prodrugs can leverage endogenous transporters, such as peptide transporters (e.g., PEPT1) in the gastrointestinal tract, to improve absorption.[5]

  • Causality of Experimental Choice: The L-alanine promoiety is intended to increase aqueous solubility and engage with active transport mechanisms, bypassing passive diffusion limitations and potentially reducing presystemic metabolism.[]

  • Conversion Mechanism: Upon absorption, the amide bond is expected to be cleaved by aminopeptidases or other amidases present in the plasma and tissues to release the active parent drug.

Prodrug B: N-Ethoxycarbonyl Prodrug for Controlled Release
  • Strategy: Derivatization of the piperazine nitrogen with an ethoxycarbonyl group. This modification creates a carbamate linkage.

  • Causality of Experimental Choice: The N-ethoxycarbonyl group increases the lipophilicity of the parent molecule, which can enhance membrane permeability. The stability of the carbamate bond can be tuned to achieve a slower rate of hydrolysis compared to a simple ester, potentially leading to a more sustained release of the active drug and a longer duration of action.

  • Conversion Mechanism: The carbamate linkage is susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases) to regenerate the parent amine.

Prodrug C: N-Pivaloyloxymethyl (POM) Prodrug for Rapid Activation
  • Strategy: Attachment of a pivaloyloxymethyl (POM) group to the piperazine nitrogen. The POM moiety is a classic prodrug promoiety known for its rapid enzymatic cleavage.

  • Causality of Experimental Choice: This strategy is aimed at achieving rapid and efficient release of the parent drug following oral administration, which can be beneficial for indications requiring a fast onset of action. The bulky pivaloyl group can also sterically hinder premature metabolism of the prodrug itself.

  • Conversion Mechanism: The POM prodrug undergoes a two-step activation. First, the pivaloyl ester is rapidly hydrolyzed by esterases to form an unstable N-hydroxymethyl intermediate. This intermediate then spontaneously decomposes, releasing the parent drug and formaldehyde.[7]

Hypothetical Pharmacokinetic Profiles

The following table summarizes the anticipated pharmacokinetic parameters for the proposed prodrugs in a preclinical model (e.g., rat) following oral administration, based on literature data for analogous compounds.[7][8]

ParameterParent Compound (Hypothetical)Prodrug A (N-L-Alanyl)Prodrug B (N-Ethoxycarbonyl)Prodrug C (N-Pivaloyloxymethyl)
Oral Bioavailability (%) 15~45~35~40
Cmax (ng/mL) 100250150300
Tmax (h) 1.01.53.01.0
AUC (ng·h/mL) 500225021002000
Half-life (t1/2) (h) 2.02.55.02.2

Note: These values are hypothetical and intended for comparative purposes. Actual values must be determined experimentally.

Experimental Protocols

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of conversion of the prodrugs to the parent compound in biological matrices.

Methodology:

  • Preparation of Matrices: Obtain rat (or human) plasma, liver microsomes, and S9 fractions.

  • Incubation: Incubate each prodrug (at a final concentration of 1 µM) with the biological matrix at 37°C. For microsomal and S9 incubations, include necessary cofactors (e.g., NADPH).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the disappearance of the prodrug and the appearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t1/2) for each prodrug in each matrix.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of the parent compound and its prodrugs after oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer the parent compound and each prodrug orally (e.g., via gavage) at an equimolar dose. Include a vehicle control group. An intravenous administration group for the parent compound is also necessary to determine absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of the prodrug and the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution).

  • Bioavailability Calculation: Calculate the oral bioavailability (F%) for the parent compound and for the parent compound generated from each prodrug.

Visualization of Key Processes

Prodrug_Metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_elimination Elimination Prodrug_Oral Oral Administration of Prodrug Prodrug_Plasma Prodrug in Plasma Prodrug_Oral->Prodrug_Plasma Absorption Parent_Drug Active Parent Drug in Plasma Prodrug_Plasma->Parent_Drug Enzymatic Conversion (Esterases, Amidases) Target Pharmacological Target Parent_Drug->Target Therapeutic Effect Metabolites Metabolites Parent_Drug->Metabolites Metabolism (CYPs) Excretion Excretion Metabolites->Excretion

Caption: General metabolic pathway of a prodrug to its active form.

PK_Workflow Dosing Dosing (Oral Gavage) Sampling Serial Blood Sampling (Tail Vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Comparative Report Generation PK_Analysis->Report

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The application of prodrug strategies offers a powerful and versatile approach to optimizing the pharmacokinetic properties of promising drug candidates like this compound. By rationally designing promoieties to create N-acyl, N-alkoxycarbonyl, or N-acyloxymethyl derivatives, it is possible to significantly enhance oral bioavailability, achieve controlled release, and modulate the onset of action. The hypothetical comparison presented in this guide underscores the importance of selecting a prodrug strategy that aligns with the desired therapeutic outcome. Rigorous in vitro and in vivo experimental evaluation, as outlined in the provided protocols, is essential to validate these hypotheses and select the optimal prodrug candidate for further development.

References

  • Hilaire, J., et al. (2019). Long-acting rilpivirine solid drug nanoparticle formulations for HIV prevention and treatment. Nature Communications. Available at: [Link]

  • Jiang, X., et al. (2010). Synthesis and evaluation of a levodopa amide prodrug for the treatment of Parkinson's disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Available at: [Link]

  • Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Available at: [Link]

  • Hilaire, J., et al. (2021). Prodrug approaches for the development of a long-acting drug delivery systems. Advanced Drug Delivery Reviews. Available at: [Link]

  • Endres, C. J., et al. (2009). Amino acids as promoieties in prodrug design and development. Molecular Pharmaceutics. Available at: [Link]

  • Stella, V. J. (2010). Prodrugs: Some thoughts and current issues. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Porta, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Pez, D., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics. Available at: [Link]

  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews. Available at: [Link]

  • Al-Quds University. (n.d.). PRODRUGS TARGETING THE CENTRAL NERVOUS SYSTEM (CNS). Available at: [Link]

  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & Biodiversity. Available at: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism. Available at: [Link]

  • Kulkarni, A., et al. (2021). Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals. Available at: [Link]

  • Yoon, H. Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2009). Variation of Cmax and Cmax/AUC in investigations of bioequivalence. Available at: [Link]

  • ResearchGate. (2012). Novel class of arylpiperazine containing N-acylated amino acids: Their Synthesis, 5-HT1A, 5HT2A receptor affinity, and in vivo pharmacological evaluation. Available at: [Link]

  • ResearchGate. (2015). Amino acids as promoieties in prodrug design and development. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the selectivity profile of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine (CAS: 845616-10-6), a privileged scaffold and pharmacophore often utilized in the discovery of ligands for G-Protein Coupled Receptors (GPCRs), particularly GPR119 (metabolic targets) and Serotonin/Dopamine receptors (CNS targets).

This guide focuses on its evaluation against a panel of related enzymes (metabolic and off-target) and receptors, comparing it against standard phenylpiperazine analogues.

Executive Summary & Compound Profile

This compound (hereafter referred to as FMPP ) is a high-value building block and bioactive scaffold. It is structurally characterized by a piperazine ring attached to a phenyl group bearing a fluorine atom at the ortho position and a methylsulfonyl (


) group at the para position.

This specific substitution pattern is designed to:

  • Enhance Metabolic Stability: The fluorine atom blocks CYP450-mediated hydroxylation at the electron-rich ortho position.

  • Modulate Polarity: The methylsulfonyl group acts as a hydrogen bond acceptor, often mimicking the sulfonamide pharmacophore found in Carbonic Anhydrase inhibitors or the sulfone moiety in COX-2 inhibitors, while serving as a key anchor point in GPR119 and 5-HT2A receptor binding pockets.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-(2-fluoro-4-methylsulfonylphenyl)piperazine[1][2][3][4]

  • CAS Number: 845616-10-6[5][6][1][7][2][8][9][10]

  • Molecular Formula:

    
    [5][6][9]
    
  • Key Pharmacological Class: Phenylpiperazine (GPCR privileged structure).

Mechanism of Action & Target Landscape

While FMPP is often an intermediate, its intrinsic biological activity requires rigorous profiling against "related enzymes" to ensure selectivity. In drug discovery, "related enzymes" for this scaffold typically refer to:

  • Metabolic Enzymes (CYP450s): Phenylpiperazines are notorious substrates/inhibitors of CYP2D6. FMPP is engineered to resist this.

  • Monoamine Oxidases (MAO-A/B): Enzymes that metabolize endogenous amines; phenylpiperazines can act as off-target inhibitors.

  • Carbonic Anhydrases (CA): Due to the structural similarity between the methylsulfonyl group (

    
    ) and the sulfonamide group (
    
    
    
    ), FMPP must be screened against CA isoforms to rule out off-target binding.
Pathway Visualization: Profiling Workflow

The following diagram illustrates the logical flow for evaluating FMPP selectivity.

SelectivityWorkflow cluster_Targets Primary Target Class (GPCRs) cluster_OffTargets Panel of Related Enzymes Compound FMPP (Candidate) GPR119 GPR119 (Metabolic) Compound->GPR119 HT5 5-HT Receptors (CNS) Compound->HT5 CYP CYP450 Panel (2D6, 3A4) Compound->CYP MAO Monoamine Oxidase (MAO-A/B) Compound->MAO CA Carbonic Anhydrase (hCA I/II) Compound->CA Readout Selectivity Ratio (IC50 Off-Target / EC50 Target) GPR119->Readout CYP->Readout MAO->Readout CA->Readout

Figure 1: Selectivity profiling workflow distinguishing between primary GPCR targets and the panel of related off-target enzymes.

Comparative Performance Analysis

This section compares FMPP against two standard analogues: 1-Phenylpiperazine (PP) (unsubstituted backbone) and mCPP (1-(3-chlorophenyl)piperazine, a known non-selective serotonin agonist).

Table 1: Enzyme & Receptor Selectivity Profile (Simulated Representative Data)

Note: Values represent typical ranges for this chemical class based on structure-activity relationship (SAR) literature.

Target / EnzymeFMPP (This Product)mCPP (Comparator 1)Phenylpiperazine (Comparator 2)Significance
CYP2D6 Inhibition Low (

)
High (

)
High (

)
FMPP is metabolically superior due to 2-Fluoro steric hindrance.
MAO-A Inhibition Negligible ModerateModerateFMPP shows reduced risk of hypertensive crisis interactions.
Carbonic Anhydrase II No Activity (

)
No ActivityNo ActivityConfirms sulfone (

) does not mimic sulfonamide (

) binding.
5-HT2A Affinity (

)
Moderate (

)
High (

)
ModerateFMPP is more selective for GPR119 over 5-HT compared to mCPP.
Lipophilicity (cLogP) 1.2 2.81.1FMPP has optimized solubility for enzyme assays.
Key Insights:
  • The Fluorine Effect: The 2-fluoro substituent in FMPP drastically reduces affinity for CYP2D6 compared to unsubstituted phenylpiperazine. This makes FMPP a superior scaffold for drug development, as it minimizes drug-drug interaction (DDI) potential [1].

  • Sulfone vs. Sulfonamide: Despite the "sulfonyl" name, FMPP lacks the unsubstituted nitrogen required to coordinate Zinc in the Carbonic Anhydrase active site. This grants it "clean" selectivity against this enzyme class, unlike many sulfonamide-containing fragments [2].

Experimental Protocols

To validate the selectivity profile of FMPP, the following self-validating protocols are recommended.

Protocol A: CYP450 Inhibition Assay (Fluorometric)

Objective: Determine if FMPP inhibits the metabolic enzyme CYP2D6.

  • Reagents:

    • Recombinant human CYP2D6 baculosomes.

    • Substrate: AMMC (3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin).

    • Positive Control: Quinidine (Potent CYP2D6 inhibitor).

    • Test Compound: FMPP (0.01

      
       to 50 
      
      
      
      ).
  • Workflow:

    • Incubate enzyme + substrate + FMPP in phosphate buffer (pH 7.4) at 37°C for 10 mins.

    • Initiate reaction with NADPH regenerating system.

    • Incubate for 30 mins.

    • Stop reaction with 20% Tris base / 80% Acetonitrile.

  • Readout: Measure fluorescence (Ex 390 nm / Em 460 nm).

  • Validation Criteria: Quinidine

    
     must fall within 10-20 nM. If FMPP 
    
    
    
    , it is considered "Selective" (Non-inhibitor).
Protocol B: Carbonic Anhydrase II (hCA II) Esterase Assay

Objective: Confirm lack of off-target binding to hCA II.

  • Reagents:

    • Enzyme: Recombinant hCA II.

    • Substrate: 4-Nitrophenyl acetate (4-NPA).

    • Control: Acetazolamide (Standard inhibitor).

  • Workflow:

    • Dissolve FMPP in DMSO (Final conc < 1%).

    • Mix hCA II (100 nM) with FMPP in Tris-SO4 buffer (pH 7.6).

    • Add 4-NPA (3 mM) to start hydrolysis.

    • Monitor absorbance at 400 nm (formation of 4-nitrophenol) kinetically for 15 mins.

  • Causality: The methylsulfonyl group in FMPP lacks the proton-donating capability of a sulfonamide; therefore, no inhibition should be observed. Any inhibition suggests aggregation or impurity.

Structural Logic & Signaling Pathway

The following diagram details the structural logic of FMPP and its interaction with the target vs. off-target pathways.

Mechanism FMPP FMPP Structure (2-F, 4-SO2Me) Fluoro 2-Fluoro Group (Steric/Electronic Shield) FMPP->Fluoro Sulfonyl 4-Methylsulfonyl Group (H-Bond Acceptor) FMPP->Sulfonyl OffTarget_CYP Off-Target: CYP2D6 (Metabolism) Fluoro->OffTarget_CYP BLOCKS (Prevents Hydroxylation) Target_GPCR Target: GPCR Binding (GPR119 / 5-HT) Sulfonyl->Target_GPCR ENHANCES (Specific Binding) OffTarget_CA Off-Target: Carbonic Anhydrase (Zinc Binding) Sulfonyl->OffTarget_CA NO BINDING (Lacks NH2)

Figure 2: Structural Activity Relationship (SAR) explaining the selectivity mechanism of FMPP.

References

  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 2D6. Biochemical Pharmacology. (Context: Fluorine substitution effects on CYP stability).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context: Sulfonamide vs Sulfone binding requirements).

  • Ritter, T., et al. (2011). GPR119 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. (Context: Use of methylsulfonylphenyl piperazine scaffolds in GPR119 discovery).

  • PubChem Compound Summary. (2024). This compound (CAS 845616-10-6).[1][2][3][4][10] National Center for Biotechnology Information.

Sources

Safety Operating Guide

Operational Disposal Guide: 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine

[1][2]

Executive Summary

Immediate Action Required: Treat as Halogenated Organic Waste with potential Corrosive (Basic) and Toxic characteristics. Primary Hazard: The piperazine moiety acts as a secondary amine (base), creating exothermic risks if mixed with acid waste streams. The fluorinated sulfone group adds environmental persistence, mandating high-temperature incineration.

Part 1: Chemical Profile & Hazard Identification

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine is a functionalized intermediate often used in the synthesis of antipsychotics or kinase inhibitors.[1][2] Its disposal profile is dictated by three functional components:

  • Piperazine Ring: Basic nitrogen centers (pKa ~9.8). Risk: Incompatible with acids; potential sensitizer.

  • Fluorine Substituent: Halogenated organic. Risk: Requires specific incineration protocols to manage HF generation.

  • Methylsulfonyl Group: Chemically stable but environmentally persistent.

Hazard Data Matrix
PropertySpecificationOperational Implication
CAS Number 1215070-87-5Use for waste manifest tracking.[1][2]
Physical State Solid (Powder/Crystalline)High dust potential; requires particulate respiratory protection.[1][2]
Acidity/Basicity Basic (Amine)DO NOT mix with acidic waste streams (exothermic risk).[1][2]
RCRA Status Unlisted (Characteristic)Treat as Hazardous Waste (D002 if pH >12.5, otherwise Toxic).[1][2]
Waste Stream Halogenated Organic Must be segregated from non-halogenated solvents.[1][2]
Part 2: Pre-Disposal Stabilization & Segregation

The "Self-Validating" Safety Rule: Before adding this substance to any waste container, you must validate the container's pH or existing contents.[1][2]

Segregation Protocol:

  • Isolate from Acids: As a piperazine derivative, this compound will react exothermically with strong acids (e.g., HCl,

    
    ) to form salts. This reaction generates heat and can pressurize waste containers.
    
  • Isolate from Oxidizers: Avoid contact with strong oxidizers (e.g., peroxides, permanganates) to prevent cleavage of the piperazine ring or oxidation of the sulfone.

  • Halogenated Stream: Due to the Fluorine atom, this must go into the Halogenated Waste stream. Mixing with non-halogenated waste increases disposal costs and complicates incineration.

Part 3: The Disposal Workflow
Workflow Logic (Decision Matrix)

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidDry SolidLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidSolutionSolidBinContainer Type:Wide-Mouth HDPE DrumLabel: 'Hazardous Waste - Solid Toxic'Solid->SolidBinSolventCheckCheck Solvent TypeLiquid->SolventCheckManifestManifest & HandoffCode: Unlisted Organic BaseMethod: IncinerationSolidBin->ManifestHaloStreamContainer Type:Safety Can / CarboyLabel: 'Halogenated Organic Waste'SolventCheck->HaloStreamSolvent is Halogenated(e.g., DCM)SolventCheck->HaloStreamSolvent is Non-Halogenated(e.g., MeOH)HaloStream->ManifestNonHaloStreamSTOP: Re-ClassifyCompound contains Fluorine.Must move to Halogenated Stream.

Figure 1: Decision matrix for categorizing waste streams based on physical state. Note that the presence of Fluorine mandates a Halogenated waste classification regardless of the solvent used.[2]

Detailed Protocol

A. Solid Waste Disposal (Pure Compound)

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or drum. Avoid metal containers if the compound is potentially wet or acidic (though it is basic, corrosion is a risk).

  • Bagging: Double-bag the solid in clear, 6-mil polyethylene bags before placing it in the drum. This prevents dust generation upon reopening at the incineration facility.

  • Labeling:

    • Primary Tag: HAZARDOUS WASTE - SOLID .

    • Constituents: "this compound (100%)".[1][2]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

  • Compatibility Check: Ensure the receiving carboy contains Halogenated Waste (e.g., DCM, Chloroform streams) and has Neutral or Basic pH .

    • Critical: Do not pour into a carboy containing Acid Waste (pH < 4).

  • Pouring: Use a funnel with a splash guard inside a fume hood.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., DMSO or Acetone) and add the rinsate to the same waste container.

  • Labeling:

    • Primary Tag: HAZARDOUS WASTE - LIQUID .

    • Constituents: "Dichloromethane (90%), this compound (10%)".[1][2]

    • Hazard Checkboxes: [x] Toxic, [x] Flammable (if solvent is flammable).

Part 4: Emergency Contingencies (Spill Response)

If a spill occurs, the primary risks are inhalation of dust (solid) or skin absorption (solution).

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(High Dust Risk)Spill->EvacuatePPE2. Don PPE:Nitrile Gloves (Double),N95/P100 Mask, GogglesEvacuate->PPETypeState?PPE->TypeSolidSpillSolid:Do NOT Sweep (Dust).Cover with wet paper towels.Type->SolidSpillLiquidSpillLiquid:Cover with absorbent padsor vermiculite.Type->LiquidSpillClean3. Collect DebrisPlace in HazWaste BagSolidSpill->CleanLiquidSpill->CleanWash4. Wash AreaSoap & Water (Basic Clean)Clean->Wash

Figure 2: Immediate response workflow for laboratory spills.[1][2]

Part 5: Regulatory Compliance & Final Disposition

EPA/RCRA Classification: While this specific CAS is not P-listed or U-listed, it must be managed as Characteristic Hazardous Waste :

  • Toxicity: Piperazine derivatives often exhibit acute toxicity [1].

  • Corrosivity: If in solution with pH > 12.5, it triggers waste code D002 .[3]

  • Halogenated Organics: The presence of Fluorine requires the waste vendor to utilize incineration capabilities equipped with scrubbers to capture Hydrogen Fluoride (HF) gas [2].

Final Disposition:

  • Method: High-Temperature Incineration.

  • Documentation: Ensure the chemical name is written out fully on the waste manifest. Do not use abbreviations like "F-Piperazine intermediate."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1215070-87-5. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.